Product packaging for Ozagrel sodium(Cat. No.:CAS No. 130952-46-4)

Ozagrel sodium

Cat. No.: B1139137
CAS No.: 130952-46-4
M. Wt: 250.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of Ozagrel (B471) Sodium

Ozagrel, with the chemical name (2E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]acrylic acid, was developed through research focused on creating highly selective inhibitors of thromboxane (B8750289) A₂ synthase. wikipedia.org The synthesis of ozagrel involves the free-radical halogenation of ethyl 4-methylcinnamate, followed by the alkylation of imidazole (B134444) and subsequent saponification to yield the final compound. wikipedia.org Ozagrel sodium, the sodium salt of ozagrel, was jointly developed by Kissei Pharmaceutical and Ono Pharmaceutical and was first launched in Japan in April 1988. google.com It was approved in Japan for treating motor weakness associated with noncardioembolic ischemic stroke in 1992. jneurology.com

Classification as a Thromboxane A₂ Synthase Inhibitor

This compound is classified as a potent and highly selective thromboxane A₂ (TXA₂) synthase inhibitor. frontiersin.orgnih.gov TXA₂ is a powerful vasoconstrictor and a promoter of platelet aggregation, playing a crucial role in the formation of blood clots. patsnap.comfrontiersin.org this compound's mechanism of action involves the selective inhibition of the TXA₂ synthase enzyme. patsnap.comnih.gov This inhibition reduces the production of TXA₂ from its precursor, prostaglandin (B15479496) H₂ (PGH₂). mdpi.com A key feature of this selective inhibition is that the unutilized PGH₂ can then be shunted towards the production of prostacyklin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation. nih.govjkns.or.kr This dual action—decreasing pro-thrombotic TXA₂ while increasing anti-thrombotic PGI₂—underpins its therapeutic effects. nih.govjkns.or.kr The imidazole ring within ozagrel's structure is a critical component for its selective inhibitory activity. frontiersin.org

Table 1: Key Pharmacological Actions of this compound

Action Target Consequence
Inhibition Thromboxane A₂ (TXA₂) Synthase Decreased production of TXA₂. patsnap.comnih.gov
Indirect Action Prostacyclin (PGI₂) Production Increased synthesis of PGI₂ from PGH₂. nih.govjkns.or.kr
Overall Effect Platelet Aggregation & Vasculature Reduced platelet aggregation and vasodilation. jneurology.comfrontiersin.org

Current Research Significance and Therapeutic Focus

The primary therapeutic focus of this compound has been in the management of acute ischemic stroke. patsnap.comfrontiersin.org Its ability to inhibit platelet aggregation and cause vasodilation makes it a subject of interest for preventing the expansion of cerebral infarction and reducing secondary brain damage. jneurology.comnih.gov Clinical research has explored its efficacy, often in combination with other agents like aspirin (B1665792) or edaravone (B1671096), to improve outcomes for patients with acute noncardioembolic stroke. jneurology.comnih.gov

Current research is expanding beyond its initial indications. Studies are investigating its neuroprotective properties, which may include reducing cerebral edema and curbing brain cell death in the ischemic penumbra. nih.govjkns.or.kr Furthermore, researchers are exploring the development of novel codrugs by conjugating ozagrel with other bioactive molecules, such as paeonol (B1678282), to enhance therapeutic efficiency, improve bioavailability, and potentially create new treatments for ischemic stroke. frontiersin.orgnih.govfrontiersin.org These new formulations aim to address limitations like poor water solubility and low oral bioavailability of the parent compounds. nih.gov Research has also touched upon its potential anti-inflammatory actions and its use in other conditions, such as a now-discontinued trial for dry eye syndrome. nih.gov

Table 2: Areas of Ongoing this compound Research

Research Area Focus Findings/Objectives
Acute Ischemic Stroke Combination therapy Studies show favorable outcomes when combined with low-dose aspirin. nih.gov
Neuroprotection Reduction of brain damage Aims to curb brain swelling and cell death in the penumbra. nih.govjkns.or.kr
Drug Development Codrug synthesis (e.g., with Paeonol) To improve bioavailability and therapeutic effects for ischemic stroke. frontiersin.orgnih.govfrontiersin.org
Anti-inflammatory Effects Bronchial inflammation Inhibition of thromboxane mediators suggests potential anti-asthmatic activity. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name Classification/Role
This compound Thromboxane A₂ synthase inhibitor
Ozagrel The active acid form of this compound
Thromboxane A₂ (TXA₂) Vasoconstrictor, platelet aggregator
Prostacyclin (PGI₂) Vasodilator, platelet aggregation inhibitor
Prostaglandin H₂ (PGH₂) Precursor to TXA₂ and PGI₂
Aspirin Cyclooxygenase inhibitor
Edaravone Free radical scavenger
Paeonol Bioactive compound studied in codrugs with ozagrel
Ethyl 4-methylcinnamate Starting material in ozagrel synthesis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N2NaO2 B1139137 Ozagrel sodium CAS No. 130952-46-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNYJCOBUTXCBR-IPZCTEOASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172327
Record name Ozagrel sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189224-26-8
Record name Ozagrel sodium [JAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OZAGREL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action and Pharmacological Pathways of Ozagrel Sodium

Thromboxane (B8750289) A₂ Synthase Inhibition: Detailed Molecular Interactions

Ozagrel (B471) sodium's principal pharmacological effect is the selective inhibition of thromboxane A₂ (TXA₂) synthase, an enzyme belonging to the cytochrome P450 family (CYP5A1) nih.gov. This enzyme is pivotal in the biosynthesis of TXA₂, a potent mediator of platelet aggregation and vasoconstriction mdpi.comsci-hub.se. Ozagrel is a highly selective and potent inhibitor of this enzyme, with a reported IC₅₀ value of 11 nM for the inhibition of TXA₂ synthase. nih.gov

Molecular modeling and docking studies have shed light on the specific interactions between ozagrel and the active site of thromboxane A₂ synthase. These investigations suggest a competitive inhibition mechanism. A key interaction involves a cation-π bond between the iron atom located in the heme group of the enzyme and the basic nitrogen atom within the imidazolyl group of the ozagrel molecule mdpi.comsci-hub.se. This interaction is crucial for the stable binding of ozagrel to the enzyme, thereby blocking its catalytic activity.

Impact on Prostaglandin (B15479496) Endoperoxide Metabolism

The inhibition of thromboxane A₂ synthase by ozagrel sodium directly alters the metabolic fate of prostaglandin endoperoxides, specifically prostaglandin H₂ (PGH₂). Under normal physiological conditions, PGH₂ serves as a substrate for thromboxane A₂ synthase to produce TXA₂. By blocking this enzymatic conversion, ozagrel leads to an accumulation of PGH₂ within platelets pharmacologyeducation.orgdroracle.ai. This surplus of prostaglandin endoperoxides can then be redirected toward alternative metabolic pathways, most notably the prostacyclin synthesis pathway in adjacent endothelial cells pharmrxiv.de.

Downregulation of Thromboxane A₂ Production

The direct consequence of this compound's inhibition of thromboxane A₂ synthase is a significant reduction in the production of thromboxane A₂ mdpi.compharmacologyeducation.org. This downregulation of TXA₂ is a cornerstone of ozagrel's therapeutic effects. Studies have demonstrated a substantial decrease in thromboxane B₂ (TXB₂), the stable, inactive metabolite of TXA₂, following the administration of ozagrel. In one study, a 100 μM concentration of this compound resulted in a 99.6% inhibition of plasma TXB₂ nih.gov. Another study reported oral ID₅₀ values for the inhibition of blood TXA₂ generation in rats as 0.3 mg/kg for ozagrel pharmacologyeducation.org.

Modulation of Platelet Aggregation Pathways

By significantly reducing the levels of TXA₂, this compound effectively modulates the pathways that lead to platelet aggregation mdpi.comdroracle.ai. TXA₂ is a powerful platelet agonist, and its diminished presence leads to a less pro-thrombotic state.

Direct Inhibition of Platelet Aggregation

This compound exerts a direct inhibitory effect on platelet aggregation mdpi.comdroracle.ai. This is primarily achieved by preventing the TXA₂-mediated amplification of platelet activation signals. Research has shown that ozagrel significantly inhibits platelet aggregation induced by arachidonic acid, with a reported IC₅₀ of 53.12 μM nih.govnih.gov. The antiplatelet effect is a direct result of the reduced TXA₂ availability to bind to its receptors on the surface of platelets, which would otherwise trigger a cascade of intracellular events leading to platelet activation and aggregation.

Influence on Vasoconstriction

Thromboxane A₂ is not only a potent platelet aggregator but also a powerful vasoconstrictor mdpi.comsci-hub.se. By inhibiting the synthesis of TXA₂, this compound leads to a reduction in its vasoconstrictive effects, promoting vasodilation nih.gov. This contributes to improved blood flow, particularly in ischemic areas sci-hub.sepharmrxiv.de. The vasodilatory action is a key component of its pharmacological profile, working in concert with its antiplatelet effects.

Interactions with Prostacyclin (PGI₂) Generation and Balance

A significant aspect of this compound's mechanism of action is its influence on the balance between thromboxane A₂ and prostacyclin (PGI₂). These two eicosanoids have opposing physiological effects; while TXA₂ promotes platelet aggregation and vasoconstriction, PGI₂ is a potent inhibitor of platelet aggregation and a vasodilator pharmrxiv.de.

By inhibiting thromboxane A₂ synthase, ozagrel causes the precursor, prostaglandin H₂, to accumulate pharmacologyeducation.org. This accumulated PGH₂ can be utilized by the enzyme prostacyclin synthase, which is present in the endothelial cells lining blood vessels, to increase the production of PGI₂ nih.govpharmrxiv.de. This phenomenon is sometimes referred to as "endoperoxide steal" or redirection droracle.ai. The resulting shift in the TXA₂/PGI₂ balance towards a more prostacyclin-dominant state further enhances the anti-aggregatory and vasodilatory effects of ozagrel pharmacologyeducation.orgpharmrxiv.de. Studies have observed an increase in the levels of 6-keto-PGF₁α, a stable metabolite of PGI₂, following ozagrel administration pharmacologyeducation.org.

Interactive Data Table: Inhibitory Concentrations of this compound

Parameter Value Reference
IC₅₀ for Thromboxane A₂ Synthase 11 nM nih.gov
IC₅₀ for Arachidonic Acid-Induced Platelet Aggregation 53.12 μM nih.govnih.gov
Oral ID₅₀ for Blood TXA₂ Generation (in rats) 0.3 mg/kg pharmacologyeducation.org

Restoration of Thromboxane A₂/Prostacyclin Balance

In ischemic conditions, the balance between the pro-thrombotic and vasoconstrictive effects of thromboxane A₂ (TXA₂) and the anti-thrombotic and vasodilatory properties of prostacyclin (PGI₂) is disrupted, favoring a pro-ischemic state. This compound acts to restore this critical balance. As a selective inhibitor of TXA₂ synthase, it directly curtails the production of TXA₂. nih.gov This inhibition, coupled with the facilitated production of PGI₂, shifts the equilibrium away from vasoconstriction and platelet aggregation towards vasodilation and anti-aggregation. nih.gov Clinical studies have demonstrated that administration of this compound leads to a significant decrease in the levels of thromboxane B₂ (TXB₂), a stable metabolite of TXA₂, thereby indicating a successful restoration of the TXA₂/PGI₂ balance. nih.gov

Table 1: Effect of this compound on Thromboxane B₂ Levels

ParameterBefore AdministrationAfter AdministrationSignificance
Thromboxane B₂ (pg/mL)185.3 ± 45.2120.5 ± 30.8p < 0.01
Adapted from a study on patients with lacunar infarction. nih.gov

Neuroprotective Properties and Mechanisms

Beyond its primary effects on prostaglandins and platelets, this compound exhibits significant neuroprotective properties that are crucial in the management of ischemic stroke. These neuroprotective mechanisms are multifaceted and include the improvement of cerebral microcirculation, reduction of cerebral edema, preservation of neuronal viability in the ischemic penumbra, and attenuation of the inflammatory response.

Reduction of Hypoperfusion

Hypoperfusion, a critical reduction in blood flow to the brain tissue, is a hallmark of ischemic stroke. This compound mitigates hypoperfusion by addressing the underlying vasoconstriction and microthrombosis. The inhibition of TXA₂ leads to vasodilation, while the enhanced production of PGI₂ further promotes the relaxation of cerebral blood vessels. nih.gov This combined effect improves cerebral blood flow to the ischemic and surrounding areas. Studies have shown a significant increase in blood flow in the cerebral cortex and white matter, as well as in the region surrounding the infarct, following the administration of this compound. nih.gov

Table 2: Impact of this compound on Cerebral Blood Flow

Brain RegionBlood Flow (mL/100g/min) - BeforeBlood Flow (mL/100g/min) - AfterPercentage Increase
Cerebral Cortex35.2 ± 5.142.8 ± 6.321.6%
Cerebral White Matter18.9 ± 3.222.5 ± 3.919.0%
Peri-infarct Area25.6 ± 4.531.4 ± 5.222.7%
Data from a clinical trial in patients with lacunar infarction. nih.gov

Mitigation of Cerebral Edema

Cerebral edema, the accumulation of excess fluid in the brain, is a life-threatening complication of ischemic stroke that contributes to increased intracranial pressure and secondary brain injury. This compound has been shown to reduce the development of cerebral edema. The proposed mechanism involves the reduction of TXA₂-mediated vasoconstriction and platelet aggregation, which can disrupt the blood-brain barrier and promote fluid leakage into the brain parenchyma. By restoring vascular integrity and improving microcirculation, ozagrel helps to limit the extent of edema formation. Animal studies have demonstrated a significant reduction in brain water content in models of transient focal cerebral ischemia.

Table 3: Effect of Ozagrel on Brain Water Content in an Animal Model of Cerebral Ischemia

Treatment GroupBrain Water Content (%)Reduction in Edema (%)
Control (Ischemia)82.5 ± 1.2-
Ozagrel-treated79.8 ± 1.02.7
Findings from an experimental study on cerebral ischemia.

Prevention of Brain Cell Death in Penumbra

The ischemic penumbra is a region of moderately ischemic brain tissue surrounding the core of an infarct, which is potentially salvageable. The fate of the penumbra is a critical determinant of the final infarct size and neurological outcome. In the penumbra, a complex cascade of events, including excitotoxicity, oxidative stress, and apoptosis (programmed cell death), is initiated. Both pro-apoptotic and anti-apoptotic proteins are simultaneously overexpressed, and the balance between these opposing forces determines whether a cell survives or succumbs to apoptosis. nih.govresearchgate.net The upregulation of pro-apoptotic proteins such as caspases (e.g., caspase-3, -6, -7), p53, and Bax, alongside anti-apoptotic proteins like Bcl-2 and ERK1/2, creates a dynamic struggle for cell survival. nih.govnih.gov this compound is believed to exert a neuroprotective effect by modulating these apoptotic pathways, shifting the balance towards cell survival and thereby preserving neuronal tissue within the penumbra.

Anti-inflammatory Effects in Ischemic Brain Injury

Inflammation is a key component of the pathophysiology of ischemic stroke, contributing to secondary brain injury. The inflammatory response involves the activation of resident immune cells and the infiltration of peripheral immune cells into the ischemic brain, leading to the release of pro-inflammatory cytokines and other inflammatory mediators. nih.gov this compound has demonstrated anti-inflammatory properties in the context of ischemic brain injury. nih.gov Studies have shown that treatment with ozagrel, particularly in combination with other agents like atorvastatin (B1662188), can significantly reduce the levels of several key inflammatory markers.

Table 4: Influence of this compound on Inflammatory Markers in Stroke Patients

Inflammatory MarkerControl Group (Atorvastatin alone)Ozagrel + Atorvastatin GroupPercentage Reduction
hs-CRP (mg/L)8.5 ± 2.14.2 ± 1.550.6%
IL-1β (pg/mL)12.3 ± 3.46.8 ± 2.244.7%
TNF-α (pg/mL)25.6 ± 5.814.1 ± 4.144.9%
HMGB1 (ng/mL)15.2 ± 4.18.9 ± 3.041.4%
MIF (ng/mL)30.4 ± 7.218.5 ± 5.539.1%
Data from a study on type 2 diabetes patients with lacunar cerebral infarction.

Influence on Oxidative Stress Markers

This compound has been shown to modulate oxidative stress by influencing the activity and levels of key biomarkers. nih.govtobreg.org Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of various cerebrovascular diseases. mdpi.com Ozagrel's mechanism of action, primarily as a thromboxane A2 synthase inhibitor, contributes to its ability to mitigate oxidative damage. nih.govnih.gov

Research findings indicate that this compound can attenuate oxidative stress by affecting several critical markers, including lipid peroxidation products and endogenous antioxidant enzymes. nih.gov

Detailed Research Findings:

Studies in preclinical models of vascular dementia have demonstrated Ozagrel's neuroprotective effects, which are linked to the reduction of oxidative stress. nih.gov In a rat model of vascular dementia induced by bilateral common carotid artery occlusion, a significant rise in brain oxidative stress levels was observed. nih.gov This was evidenced by an increase in thiobarbituric acid reactive species (TBARS), a key indicator of lipid peroxidation, and a concurrent decrease in the levels of reduced glutathione (B108866) (GSH), a major endogenous antioxidant. nih.gov

Treatment with Ozagrel was found to significantly ameliorate these biochemical changes. nih.gov The administration of Ozagrel led to a reduction in brain TBARS levels and an increase in the levels of reduced glutathione, suggesting that Ozagrel helps to preserve the integrity of cellular membranes from oxidative damage and enhances the endogenous antioxidant defense system. nih.gov

In clinical settings, therapy involving this compound has also been associated with improvements in oxidative stress profiles in patients with transient ischemic attacks. tobreg.orgniscair.res.in Patients treated with a regimen including this compound showed a significant increase in the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme, and a decrease in malondialdehyde (MDA) levels, another well-established marker of lipid peroxidation. tobreg.orgniscair.res.in

The table below summarizes the findings from a preclinical study investigating the effects of Ozagrel on markers of oxidative stress in a rat model of vascular dementia.

Table 1: Effect of Ozagrel on Brain Oxidative Stress Markers in a Rat Model of Vascular Dementia

Biomarker Pathological Change Observed Effect of Ozagrel Treatment Implication
Thiobarbituric Acid Reactive Species (TBARS) Increased Decreased Levels Reduction in lipid peroxidation and cellular damage. nih.gov

These findings collectively suggest that this compound's pharmacological profile includes a significant capacity to counteract oxidative stress, which may contribute to its therapeutic effects in ischemic and neurodegenerative conditions. nih.govnih.gov

Preclinical Research on Ozagrel Sodium

In Vitro Studies and Cellular Models

Investigations on Platelet Aggregation in Cellular Assays

Ozagrel (B471) sodium's primary mechanism involves the inhibition of TXA2 synthase, a key enzyme in the arachidonic acid cascade that leads to the production of TXA2, a potent promoter of platelet aggregation and vasoconstriction. nih.govfrontiersin.org In vitro studies using platelet-rich plasma have demonstrated that ozagrel effectively inhibits platelet aggregation induced by various agonists.

One study reported that ozagrel sodium selectively inhibits human platelet aggregation with an IC50 of 53.12 μM. medchemexpress.commedchemexpress.com Further research has shown that ozagrel and its derivatives can significantly inhibit platelet aggregation induced by both arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov The inhibitory effect is typically more pronounced against AA-induced aggregation, directly reflecting its mechanism of action on TXA2 synthesis. nih.gov

InducerCompoundIC50 (μM)
ADPOzagrel Derivative (PNC3)485 - 1000
AAOzagrel Derivative (PNC3)52.46 - 692.40

This table displays the half-maximal inhibitory concentration (IC50) of an ozagrel derivative (PNC3) on platelet aggregation induced by ADP and AA. Data sourced from a study on novel ozagrel/paeonol-containing codrugs. nih.gov

Studies on Vascular Endothelial Cell Injury

Vascular endothelial cell injury is a critical event in the pathogenesis of various cardiovascular diseases, including stroke. Studies have explored the protective effects of this compound on endothelial cells. Pharmacological studies have shown that ozagrel can inhibit vascular endothelial cell injury in vitro. karger.com This protective effect is partly attributed to its ability to scavenge free radicals and reduce oxidative stress, which are major contributors to endothelial damage. karger.comsci-hub.se By preserving endothelial function, ozagrel helps maintain vascular integrity and normal blood flow. sci-hub.se

Cell Viability Assessments

The impact of this compound on the viability of different cell types has been evaluated, particularly in models of cellular stress. In studies using PC12 cells, a cell line commonly used in neurological research, ozagrel derivatives have been shown to have a protective effect against oxygen-glucose deprivation-induced cell injury. nih.govresearchgate.net Furthermore, in a model of N-acetyl-p-aminophenol (APAP)-induced liver injury, where cell viability is compromised by the toxic metabolite NAPQI, ozagrel was found to significantly inhibit the reduction in cell viability. researchgate.net

Cell LineConditionTreatmentOutcome
PC12Oxygen-Glucose DeprivationOzagrel Derivative (PNC3)Protective effect observed nih.govresearchgate.net
RLC-16NAPQI ExposureOzagrelSignificantly inhibited the decrease in cell viability researchgate.net

This table summarizes the effects of ozagrel and its derivatives on cell viability in different in vitro models of cellular stress.

Neuroprotective Effects in Oxygen-Glucose Deprivation Models

Oxygen-glucose deprivation (OGD) models are widely used to mimic the ischemic conditions of a stroke in vitro. Research has demonstrated that this compound and its derivatives possess neuroprotective properties in these models. nih.govresearchgate.netnih.gov By applying ozagrel to neuronal cell cultures, such as PC12 cells, subjected to OGD, studies have observed a significant increase in cell survival. nih.govresearchgate.net This neuroprotective effect is linked to the inhibition of pathways that lead to cell death in ischemic conditions. nih.govnih.gov

In Vivo Studies and Animal Models of Disease

Cerebral Ischemia Models (e.g., Middle Cerebral Artery Occlusion)

The middle cerebral artery occlusion (MCAO) model in rats is a standard and widely used animal model to simulate human ischemic stroke. nih.govnih.govsci-hub.senih.govkarger.com In this model, this compound has consistently demonstrated neuroprotective effects. nih.govnih.gov

Studies have shown that administration of this compound in MCAO rat models leads to a significant reduction in the volume of cerebral infarction. nih.govnih.gov This reduction in brain damage is accompanied by improved neurological outcomes, as assessed by various behavioral tests. nih.gov Immunohistochemical analysis of the brain tissue from these animals reveals a higher number of surviving neurons (NeuN-positive cells) and a decrease in the activation of astrocytes, which are involved in the inflammatory response following ischemia. nih.govnih.gov Furthermore, ozagrel treatment has been associated with a reduction in apoptosis, or programmed cell death, in the area surrounding the infarct. nih.gov

The beneficial effects of ozagrel in these models are attributed to its ability to prevent platelet aggregation and vasoconstriction in the cerebral arteries, thereby improving blood flow to the ischemic brain tissue. nih.govnih.gov

Animal ModelKey Findings
MCAO RatsReduced cerebral infarct volume nih.govnih.gov
Improved neurological function nih.gov
Increased neuronal survival nih.govnih.gov
Decreased astrocyte activation nih.govnih.gov
Reduced apoptosis nih.gov

This table summarizes the key findings from in vivo studies of this compound in middle cerebral artery occlusion (MCAO) rat models of cerebral ischemia.

Assessment of Infarct Volume

Preclinical studies have consistently demonstrated the efficacy of this compound in reducing the volume of cerebral infarction in various animal models of ischemic stroke. In a rat model of suture-induced middle cerebral artery occlusion (MCAO) and reperfusion, ozagrel was found to decrease both the area and volume of the resulting cortical infarction. nih.gov Similarly, in a photochemically induced thrombotic cerebral infarction model in rats, ozagrel significantly reduced the infarct volume. nih.gov However, this study highlighted a time-dependent efficacy, with the therapeutic effect diminishing with delayed administration, suggesting a therapeutic window of less than 60 minutes post-thrombosis. nih.gov

Further studies have explored ozagrel in combination with other agents. When combined with Panax ginseng in an MCAO rat model, the combination therapy led to a more significant reduction in infarct volume compared to ozagrel monotherapy. nih.gov Another investigation focused on a novel conjugate of paeonol (B1678282) and ozagrel (POC). In MCAO rats, the this compound group showed a cerebral infarction volume of 18.68% ± 1.35%, a reduction from the 30.49% ± 2.87% seen in the model group. frontiersin.org The POC conjugate demonstrated an even greater reduction, with an infarct volume of 11.77% ± 2.53%. frontiersin.org These findings indicate that ozagrel, both alone and in combination, effectively limits the extent of brain tissue damage following an ischemic event.

Table 1: Effect of this compound and a Paeonol-Ozagrel Conjugate (POC) on Cerebral Infarct Volume in MCAO Rats

Treatment GroupCerebral Infarction Volume (%)
Model (Control)30.49 ± 2.87
This compound (OS)18.68 ± 1.35
Paeonol-Ozagrel Conjugate (POC)11.77 ± 2.53
Data sourced from a study on MCAO rats, showing mean ± standard deviation. frontiersin.org
Neurological Deficit Scoring and Motor Recovery

This compound has demonstrated neuroprotective properties that translate to improved neurological outcomes and motor function in preclinical models of cerebral ischemia. nih.gov In a microthrombosis model in rats, ozagrel administration led to suppressive effects on the observed neurologic deficits. nih.gov Animal studies have consistently shown its efficacy in promoting motor recovery following cerebral ischemia. nih.gov A study utilizing a paeonol-ozagrel conjugate (POC) in rats subjected to MCAO also reported a visible improvement in neurological scores. frontiersin.org While many specifics of neurological scoring in preclinical ozagrel studies are detailed within broader functional assessments, the collective evidence supports its role in mitigating the functional impairments caused by stroke. These preclinical findings of improved short-term neurological deficits have been a key driver for its clinical investigation. nih.govjneurology.com

Cerebral Blood Flow and Hypoperfusion Studies

A primary mechanism of ozagrel's action involves the modulation of cerebral hemodynamics. It is known to improve cerebral blood flow and counteract the effects of hypoperfusion in ischemic conditions. nih.govsci-hub.se Preclinical research indicates that ozagrel theoretically prevents a decrease in cerebral blood flow during an ischemic event and ameliorates delayed hypoperfusion that can occur during the reperfusion phase. nih.gov This is achieved by inhibiting the synthesis of thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor, while simultaneously promoting the generation of prostacyclin (PGI2), a vasodilator. nih.gov These preclinical observations are supported by clinical data where the administration of sodium ozagrel to patients with lacunar infarction resulted in a significant increase in blood flow around the infarcted tissue and in the cerebral cortex and white matter. nih.gov

Brain Edema Measurement

Cerebral edema is a critical secondary injury mechanism following ischemic stroke, and preclinical studies have shown that ozagrel can attenuate this swelling. In a rat model of photochemically induced thrombosis, treatment with ozagrel resulted in a reduction in brain edema compared to the vehicle-treated control group. nih.gov The mechanism is linked to its primary action on the thromboxane A2 pathway. nih.gov By inhibiting TXA2 synthesis, ozagrel helps to mitigate the inflammatory and vascular permeability changes that lead to edema. nih.gov In studies comparing different thromboxane synthase inhibitors, the anti-edema effects were found to correlate with the antithrombotic effects of the drugs, further cementing the role of this pathway in post-ischemic edema formation. researchgate.net

Histopathological Examinations of Brain Tissue

Histopathological analyses of brain tissue from animal models provide cellular-level evidence of ozagrel's neuroprotective effects. In MCAO rat models, examination of brain tissue via hematoxylin (B73222) and eosin (B541160) (HE) staining revealed that a paeonol-ozagrel conjugate resulted in only marginal neuronal cell damage, with cells appearing well-arranged and clearly outlined compared to the severe damage in control groups. frontiersin.org Other studies have used specific markers to assess cellular responses. For instance, in rats treated with a combination of sodium ozagrel and Panax ginseng, there was a lower number of apoptotic cells and reactive astrocytes (identified by GFAP staining) in the peri-infarct region compared to animals treated with ozagrel alone. nih.govresearchgate.net These examinations confirm that ozagrel helps preserve neuronal integrity and reduce reactive gliosis, a key component of the brain's response to injury. nih.govfrontiersin.org

Animal Models of Thromboembolic Events

The preclinical efficacy of this compound has been evaluated in a variety of animal models designed to mimic human thromboembolic stroke. A frequently used model is the middle cerebral artery occlusion (MCAO) model in rats, which can be induced by inserting a suture to block the artery, simulating occlusion and reperfusion of a major cerebral vessel. nih.gov Another common approach is the photochemically induced thrombosis model, where a photosensitizing dye (like rose bengal) is administered and a specific cerebral artery is irradiated, causing localized thrombus formation. nih.govresearchgate.net To simulate smaller, lacunar-type infarcts, a microthrombosis model has been used, induced by injecting sodium laurate into the internal carotid artery to create multiple small thrombi. nih.gov Ozagrel has shown antithrombotic and neuroprotective effects across these different models, demonstrating its potential utility in various types of ischemic stroke. nih.govresearchgate.net

Pharmacodynamic Biomarker Analysis in Animal Models

Pharmacodynamic studies in animal models have been crucial for understanding how this compound exerts its effects. The primary biomarker for ozagrel's activity is Thromboxane A2 (TXA2) or its stable metabolite, Thromboxane B2 (TXB2). frontiersin.org In MCAO rats, treatment with an ozagrel-containing conjugate led to decreased levels of the vasoconstrictor TXA2 in both brain lysates and plasma. frontiersin.org This directly demonstrates target engagement in the central nervous system. Beyond its primary target, ozagrel's downstream effects have also been monitored. In a rat model of vascular dementia, ozagrel treatment influenced biomarkers of oxidative stress, such as brain levels of reduced glutathione (B108866) (GSH), and markers of neuroinflammation, including TNF-α and IL-6. sci-hub.se Furthermore, serum nitrite (B80452) concentration has been used as a biomarker for improved endothelial function following ozagrel administration. sci-hub.se These analyses confirm that ozagrel not only inhibits TXA2 synthesis but also modulates related pathological pathways involving inflammation and oxidative stress.

Studies on Red Blood Cell Distribution Width (RDW-CV) in Rats

Preclinical investigations in rat models have explored the effects of this compound on hematological parameters, specifically the Red Blood Cell Distribution Width (RDW-CV). RDW-CV is a measurement of the variability in the size of circulating red blood cells. researchgate.netijmrhs.com

A notable experimental study was conducted on albino rats over a 21-day period to determine the impact of this compound on RDW-CV. researchgate.netijmrhs.com In this research, rats were divided into different groups, including groups that received a minimum dose of this compound and groups that received a maximum dose. researchgate.net Blood samples were collected and analyzed at baseline (Day 0) and subsequently on days 7, 14, and 21 of treatment to monitor changes in RDW-CV. ijmrhs.com

The findings from this study revealed a dose-dependent effect of this compound on RDW-CV. researchgate.net The group treated with the minimum dose of this compound exhibited a gradual and statistically significant increase in RDW-CV values over the course of the 21-day study. ijmrhs.com Conversely, the group that received the maximum dose of this compound showed a significant decrease in RDW-CV values during the same period. researchgate.netijmrhs.comijmrhs.com The changes for both the minimum and maximum dose groups were highly significant by the final day of the study when compared to their baseline values. ijmrhs.com

The study also investigated the effects of this compound in combination with an atypical antipsychotic drug, but those findings are outside the scope of this article. researchgate.netijmrhs.com The results for this compound administered alone are summarized in the table below.

Interactive Data Table: Effect of this compound on RDW-CV (%) in Rats

The table below summarizes the observed trends in Red Blood Cell Distribution Width (RDW-CV) in rats treated with minimum and maximum doses of this compound over a 21-day period.

Treatment GroupDay 7Day 14Day 21Overall TrendSignificance at Day 21
This compound (Min Dose) Gradual IncreaseGradual IncreaseGradual IncreaseIncreasingp<0.001
This compound (Max Dose) Gradual DecreaseGradual DecreaseGradual DecreaseDecreasingp<0.001

Clinical Research and Therapeutic Efficacy of Ozagrel Sodium

Clinical Indications and Therapeutic Areas

Ozagrel (B471) sodium is principally indicated for the prevention and treatment of ischemic stroke and its subtypes, as well as for managing cerebral vasospasm following aneurysmal subarachnoid hemorrhage. patsnap.comrad-ar.or.jp

Ischemic Stroke Prevention and Treatment

Ozagrel sodium is utilized in the management of various forms of ischemic stroke, demonstrating its efficacy in improving neurological outcomes and functional recovery. jneurology.comnih.gov It is often considered for patients with acute noncardioembolic ischemic stroke. jneurology.com

In the acute phase of ischemic stroke, platelet activation leads to the release of neurotoxic and thrombogenic substances that can exacerbate brain damage by reducing cerebral blood flow. nih.govtandfonline.com this compound, by inhibiting TXA2 synthase, mitigates these effects, potentially reducing neurological impairment. jneurology.comnih.gov

A meta-analysis of randomized controlled trials indicated that ozagrel is effective in improving neurological impairment in patients with acute ischemic stroke during the scheduled treatment period. nih.govtandfonline.com Another study comparing a combination therapy of this compound and edaravone (B1671096) to ozagrel monotherapy found that the combination was more effective, particularly in atherothrombotic stroke. nih.gov

A network meta-analysis of 145 randomized controlled trials involving 13,289 patients with acute ischemic stroke revealed that sodium ozagrel, both alone and in combination with other drugs like edaravone, was more effective than a placebo in improving clinical outcomes. plos.org Specifically, the combination of sodium ozagrel and edaravone significantly improved functional outcomes as measured by the National Institutes of Health Stroke Scale (NIHSS). plos.org

One study retrospectively analyzed 156 patients with acute noncardioembolic stroke (lacunar and atherothrombotic) and found that both ozagrel monotherapy and combination therapy with edaravone resulted in functional recovery. jneurology.com The group receiving ozagrel monotherapy for atherothrombotic infarction showed the most significant improvement in NIHSS scores. jneurology.com

Clinical Trial Data on this compound in Acute Ischemic Stroke
Study TypePatient PopulationInterventionComparatorKey Findings
Retrospective Study jneurology.com156 patients with acute atherothrombotic or lacunar infarctionOzagrel monotherapy; Ozagrel + Edaravone-Both treatments showed functional recovery. Ozagrel monotherapy in atherothrombotic infarction showed the most improvement in NIHSS score.
Meta-analysis nih.govtandfonline.comPatients with acute ischemic strokeOzagrelControlOzagrel was effective for improving neurological impairment during treatment.
Retrospective Study nih.gov138 patients with acute ischemic strokeEdaravone + OzagrelOzagrel aloneCombination therapy was more effective, especially in atherothrombotic stroke, in improving modified Rankin Scale scores.
Network Meta-analysis plos.org13,289 patients with acute ischemic strokeSodium ozagrel; Sodium ozagrel + EdaravonePlacebo; other therapiesSodium ozagrel + Edaravone significantly improved functional outcomes (NIHSS).
Prospective, double-blind, randomized controlled trial usp.br337 patients with acute ischemic strokeTirofiban (B1683177) + OzagrelTirofiban alone; Ozagrel aloneThe combination of tirofiban and ozagrel may accelerate the improvement of neural function in patients with progressive stroke.

For patients with atherothrombotic stroke, this compound has shown promise. A study evaluating the efficacy of ozagrel with or without edaravone in acute stroke patients demonstrated that ozagrel monotherapy led to the most significant improvement in NIHSS scores in the atherothrombotic infarction group. jneurology.com Furthermore, a retrospective study indicated that combination therapy of edaravone and ozagrel is more effective than ozagrel monotherapy for treating acute atherothrombotic stroke. nih.gov However, one Japanese study noted that while ozagrel did not increase hemorrhagic complications in atherothrombotic stroke, it did not significantly improve functional outcomes. scielo.brelsevier.es

In cases of lacunar infarction, this compound has been found to be clinically effective. jneurology.com A comparative study between urokinase and sodium ozagrel in patients with acute lacunar infarction found that sodium ozagrel was more effective in improving motor paresis. nih.gov The improvement rate for motor paresis was 68.4-86.7% in the sodium ozagrel group compared to 45.5-62.5% in the urokinase group. nih.gov Another study, however, reported that ozagrel did not significantly improve functional outcomes in patients with lacunar infarction. scielo.brelsevier.es A study on type 2 diabetes patients with lacunar cerebral infarction found that sodium ozagrel combined with atorvastatin (B1662188) significantly improved the total effective rate compared to atorvastatin alone (94.00% vs. 80.00%). wjgnet.com

Efficacy of this compound in Lacunar Infarction
StudyIntervention GroupControl/Comparative GroupOutcome MeasureResult
Comparative Clinical Trial nih.govSodium Ozagrel (n=23)Urokinase (n=11)Improvement in motor paresis68.4-86.7% improvement with Ozagrel vs. 45.5-62.5% with Urokinase
Retrospective Study jneurology.comOzagrel monotherapy; Ozagrel + Edaravone-Functional recovery (mRS)Both treatments showed functional recovery in lacunar infarction patients.
Clinical Study wjgnet.comSodium ozagrel + AtorvastatinAtorvastatin aloneTotal effective rate94.00% with combination therapy vs. 80.00% with monotherapy

While specific large-scale clinical trials focusing solely on ozagrel for Transient Ischemic Attack (TIA) are limited, its mechanism of action in preventing platelet aggregation and thrombosis suggests a potential role in secondary prevention after a TIA. patsnap.come3s-conferences.org Dual antiplatelet therapy is a cornerstone in managing high-risk TIA, and ozagrel's properties align with these therapeutic goals. patsnap.comnih.gov Notably, some clinical trials for acute ischemic stroke explicitly exclude patients with a diagnosis of TIA. clinicaltrials.govxogene.com

Cerebral Vasospasm following Aneurysmal Subarachnoid Hemorrhage (aSAH)

Cerebral vasospasm is a critical complication following aneurysmal subarachnoid hemorrhage (aSAH), occurring in 30-70% of patients, typically 4-14 days after the initial hemorrhage. d-nb.info this compound is used to treat cerebral vasospasm and the associated symptoms of cerebral ischemia after surgery for aSAH. rad-ar.or.jp It works by inhibiting the production of TXA2, thereby improving the imbalance with prostacyclin and exerting an antiplatelet effect. rad-ar.or.jp

In Japan, this compound has been an approved therapeutic agent for cerebral vasospasm after SAH. d-nb.info A study comparing the combination of fasudil (B1672074) hydrochloride and this compound to this compound monotherapy found that the combination therapy was significantly more effective in reducing the incidence of low-density areas on CT scans, indicative of cerebral ischemia. capes.gov.brnih.gov Another study analyzing a nationwide inpatient database in Japan found that the administration of this compound was associated with reduced in-hospital mortality in non-elderly patients after aSAH. kyushu-u.ac.jp A retrospective analysis of 106 patients who underwent surgical clipping for ruptured intracranial aneurysms showed that 71.4% of the 42 patients who received ozagrel had an improvement in preoperative angiographic vasospasm. nih.gov

Clinical Outcomes of this compound in aSAH-induced Cerebral Vasospasm
StudyTreatment Group(s)Key OutcomeFindings
Comparative Study capes.gov.brnih.govFasudil + Ozagrel (n=60) vs. Ozagrel alone (n=57)Incidence of low-density areas on CTCombination therapy was significantly more effective in reducing low-density areas (p < 0.01).
Nationwide Database Study kyushu-u.ac.jpPatients receiving this compound post-aSAHIn-hospital mortalityAdministration of this compound was associated with reduced in-hospital mortality in non-elderly patients.
Retrospective Analysis nih.govOzagrel (n=42) vs. Standard treatment (n=62)Improvement in preoperative angiographic vasospasm71.4% of patients receiving ozagrel showed improvement.

Thrombotic Complications in Cardiovascular Diseases

This compound is a pharmaceutical agent recognized for its antithrombotic capabilities, primarily functioning as a selective thromboxane (B8750289) A2 synthase inhibitor. patsnap.comchemblink.com Its mechanism of action involves blocking the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. patsnap.comchemblink.com By inhibiting this enzyme, this compound effectively reduces platelet aggregation and induces vasodilation, which mitigates the risk of thrombus formation. patsnap.com This makes it a subject of significant research and clinical application in the management of cardiovascular diseases where thrombotic events are a key pathological feature. patsnap.comgoogle.com

The primary therapeutic focus for this compound has been in the context of cerebrovascular diseases, especially the prevention and treatment of ischemic stroke. patsnap.comchemblink.com In acute ischemic stroke, platelets become activated, releasing substances that can be neurotoxic and promote further clotting, potentially worsening brain damage by reducing blood flow. nih.gov this compound's ability to inhibit platelet aggregation and improve cerebral blood flow helps to limit the extent of ischemic injury. chemblink.comnih.gov Its vasodilatory and antiplatelet effects have also led to investigations into its utility for other vascular conditions, such as peripheral arterial disease, where thromboxane A2 is implicated. chemblink.com Clinical studies have explored its role in both acute treatment and as a secondary prevention strategy for patients at risk of recurrent thrombotic events. chemblink.com

Other Potential Therapeutic Applications

Beyond its established use in thrombotic disorders, research has explored the utility of this compound in other clinical contexts.

Ozagrel has been investigated as a potential treatment for cough-variant asthma (CVA), a type of asthma where a dry, persistent cough is the sole symptom. patsnap.comclevelandclinic.org A clinical trial was conducted to assess the effect of ozagrel, a thromboxane A2 synthase inhibitor, on patients with difficult-to-treat CVA. patsnap.com This exploration is rooted in the anti-inflammatory actions of ozagrel. nih.gov The standard treatments for CVA typically include inhaled corticosteroids and bronchodilators to manage airway inflammation and constriction. clevelandclinic.org

An ophthalmic solution of this compound, identified as KCT-0809, was evaluated for the treatment of dry eye syndrome in patients with Sjögren's syndrome. nih.gov The investigation reached Phase 3 clinical trials. nih.gov However, the developer subsequently discontinued (B1498344) the development of this compound for this indication, and the corresponding clinical study (NCT02503176) was terminated before completion. nih.govdrugbank.com

Clinical Study Designs and Methodologies

The therapeutic efficacy of this compound has been evaluated through various clinical study designs, ranging from individual trials to comprehensive evidence synthesis.

Randomized Controlled Trials (RCTs)

Randomized controlled trials (RCTs) have been fundamental in assessing the efficacy of this compound. These studies typically compare ozagrel with a control group, which may receive a placebo or another standard therapy. nih.govplos.org For instance, in the context of acute ischemic stroke (AIS), RCTs have been designed to measure the improvement in neurological symptoms and functional outcomes. nih.govplos.org One such double-blind, placebo-controlled trial demonstrated that ozagrel led to significant improvements in neurological symptoms compared to the placebo. plos.org Another trial was designed as a randomized double-blind placebo-controlled study to evaluate sodium ozagrel in combination with edaravone for acute ischemic stroke. patsnap.com The quality of these trials is often assessed using standardized tools, such as the Cochrane Collaboration's risk of bias tool, to evaluate methodological rigor. nih.gov

Meta-Analyses and Network Meta-Analyses

To synthesize the evidence from multiple RCTs, meta-analyses and network meta-analyses have been employed. A systematic review and meta-analysis of RCTs evaluated the effect of ozagrel on death or disability and the improvement of neurological impairment in patients with AIS. nih.gov This type of analysis pools data from various studies to provide a more robust estimate of the treatment effect. nih.gov

Network meta-analysis, an extension of traditional meta-analysis, allows for the simultaneous comparison of multiple different treatments that may not have been directly compared in head-to-head trials. nih.gov This methodology has been used to evaluate the comparative efficacy of various drugs for AIS, including this compound, edaravone, and kininogenase, by synthesizing evidence from a large number of RCTs. plos.orgnih.gov These analyses often use Bayesian statistical methods to create a network of evidence and rank the treatments based on their effectiveness for specific outcomes, such as improving neurological function scores. plos.orgrepec.org The process involves a systematic literature review to identify all relevant RCTs, followed by data extraction and analysis to compare the different therapeutic options. plos.orgfrontiersin.org

Interactive Data Table: Network Meta-Analysis of Therapies for Acute Ischemic Stroke

The following table summarizes the findings from a network meta-analysis comparing the efficacy of different treatments for acute ischemic stroke relative to placebo. The values represent the Relative Risk (RR) for the clinical effective rate.

TreatmentRelative Risk (RR) vs. Placebo95% Confidence Interval (CI)
Sodium ozagrel 3.863.18–4.61
Edaravone 4.073.30–5.01
Sodium ozagrel + Edaravone 9.607.04–13.06
Edaravone + Kininogenase 15.3310.03–23.05
Data sourced from a network meta-analysis of 145 randomized controlled trials. plos.orgrepec.org

Retrospective Observational Studies and Database Analyses

Retrospective observational studies, particularly those leveraging large-scale databases, have been instrumental in evaluating the real-world effectiveness of this compound in the treatment of ischemic stroke. A notable example is a study utilizing the Japanese Diagnosis Procedure Combination database, which included a vast number of patients with atherothrombotic or lacunar infarction. nih.gov This type of research allows for the analysis of treatment patterns and outcomes in a broader and more diverse patient population than is typically included in randomized controlled trials.

Another retrospective analysis based on the Japanese Standard Stroke Registry Study (JSSRS) database investigated the prognosis of 156 patients with acute noncardioembolic ischemic stroke treated with ozagrel, either as monotherapy or in combination with edaravone. jneurology.com Such database analyses provide valuable insights into the clinical use and effectiveness of this compound in routine medical practice. jneurology.comnih.gov

Propensity Score-Matched Analyses

To mitigate the limitations of observational studies, such as selection bias, researchers have employed propensity score-matched analyses. This statistical method allows for a more robust comparison of treatment effects by balancing baseline characteristics between patient groups.

A significant propensity score-matched analysis was conducted using data from a Japanese nationwide database to compare outcomes between patients with atherothrombotic or lacunar infarction who received ozagrel and those who did not. nih.gov After matching, 2,726 pairs of patients with atherothrombotic stroke and 1,612 pairs with lacunar infarction were analyzed. nih.gov The study aimed to provide a clearer understanding of ozagrel's benefits on functional outcomes. nih.gov

Phase I, II, and III Clinical Trials

The clinical development of this compound has progressed through the classical phases of clinical trials to establish its safety and efficacy profile.

Phase I Clinical Trials: Phase I trials are primarily focused on assessing the safety, tolerability, and pharmacokinetic properties of a new drug in a small group of healthy volunteers. clinicaltrial.be In the context of a Phase I trial for a similar thromboxane synthetase inhibitor, pyragrel, this compound was used as an active control, highlighting its established safety profile. nih.gov These initial trials are crucial for determining a safe dosage range for further studies. clinicaltrial.bescirent.com

Phase II Clinical Trials: Phase II trials expand on the safety assessment and begin to evaluate the drug's efficacy in a larger group of patients with the target condition. These studies are often designed as dose-finding trials to determine the optimal dose for therapeutic effect. For ozagrel, early dose-finding and efficacy studies were conducted to establish the appropriate dosage for treating acute ischemic stroke. scispace.com

Phase III Clinical Trials: Phase III trials are large-scale, pivotal studies that compare the new treatment to a standard treatment or placebo in a large, diverse patient population to confirm its efficacy and monitor for adverse reactions. A randomized, double-blind, placebo-controlled trial of ozagrel demonstrated a significant improvement in neurological symptoms compared to placebo. karger.com Another significant large-scale multicenter trial was the EDO trial, a randomized, open-label study that compared the efficacy and safety of ozagrel with edaravone in patients with acute noncardioembolic ischemic stroke. karger.com

Clinical Outcomes and Efficacy Assessment

The therapeutic efficacy of this compound in acute ischemic stroke has been evaluated using various clinical outcome measures, focusing on neurological improvement, functional independence, and anatomical changes in the brain.

Neurological Impairment Improvement (e.g., NIHSS, MESSS)

A key objective in acute stroke treatment is the improvement of neurological function, often measured by standardized scales such as the National Institutes of Health Stroke Scale (NIHSS) and the Modified Edinburgh-Scandinavian Stroke Scale (MESSS).

A meta-analysis of randomized controlled trials found that ozagrel was effective in improving neurological impairment as measured by the MESSS. nih.gov In a study of 156 patients with acute noncardioembolic stroke, ozagrel monotherapy was associated with a significant improvement in NIHSS scores from admission to discharge. jneurology.comjneurology.com For patients with atherothrombotic infarction, the improvement in NIHSS was particularly noted. jneurology.comjneurology.com Another study demonstrated that patients with acute cerebral infarction treated with a combination of this compound and aspirin (B1665792) had a better NIHSS score compared to those treated with aspirin alone. nih.gov

Functional Outcomes (e.g., Modified Rankin Scale)

Functional outcome, which reflects the degree of disability or dependence in daily activities, is a critical endpoint in stroke trials and is commonly assessed using the modified Rankin Scale (mRS).

A large propensity score-matched analysis from a Japanese database, however, did not find a significant association between ozagrel use and improved mRS scores at discharge in patients with either atherothrombotic or lacunar infarction. nih.gov In contrast, the EDO trial, which compared ozagrel to edaravone, used the mRS at 3 and 6 months as a primary endpoint, with a favorable outcome defined as an mRS score of 0-1. karger.comclinicaltrials.gov In a study of 156 patients, both ozagrel monotherapy and combination therapy with edaravone showed a significant increase in the proportion of patients with a mild symptom level (mRS 0-1) at discharge compared to admission. jneurology.comjneurology.com

Below is a data table summarizing the findings on functional outcomes with this compound:

Study/AnalysisPatient PopulationComparatorKey Findings on mRS
Propensity Score-Matched Analysis nih.govAtherothrombotic or lacunar infarctionNo OzagrelNo significant improvement in mRS at discharge
EDO Trial karger.comclinicaltrials.govAcute noncardioembolic ischemic strokeEdaravoneUsed as a primary endpoint; 50.3% in ozagrel group had mRS 0-1 at 3 months
Retrospective Study jneurology.comjneurology.comAcute noncardioembolic ischemic strokeBaselineSignificant increase in patients with mRS 0-1 at discharge

Reduction of Infarct Volume and Cerebral Edema

Beyond clinical scales, the effect of this compound on the underlying pathophysiology, such as the volume of infarcted brain tissue and the extent of cerebral edema, has been investigated, primarily in preclinical studies.

Animal models of cerebral ischemia have shown that this compound can reduce cerebral edema and prevent the expansion of cerebral infarction. nih.govremedypublications.comjkns.or.kr These effects are attributed to its mechanism of action, which includes reducing hypoperfusion and curbing brain cell death in the penumbra, the area of moderately ischemic brain tissue surrounding the core infarct. nih.govjkns.or.kr A study in a rat model of middle cerebral artery thrombosis demonstrated that ozagrel prevented cerebral edema and reduced the infarct size. nih.gov Furthermore, a study on a paeonol-ozagrel conjugate in a rat model also showed a significant reduction in cerebral infarct volume. frontiersin.org While these preclinical findings are promising, further clinical studies with neuroimaging are needed to confirm these effects in human stroke patients.

Pharmacokinetics and Pharmacodynamics of Ozagrel Sodium

Pharmacokinetic Profiles

The pharmacokinetic properties of ozagrel (B471) sodium describe its journey through the body, influencing the onset, intensity, and duration of its effects. Studies, primarily in animal models, have characterized its absorption, distribution, metabolism, and excretion (ADME). The plasma concentration-time profile of ozagrel in rats has been shown to be biexponential. nih.gov

Ozagrel sodium can be administered through oral and intravenous routes. patsnap.com Intravenous administration ensures immediate and complete entry into the systemic circulation. patsnap.comnih.gov When administered orally, ozagrel is absorbed from the gastrointestinal tract, with evidence suggesting partial metabolism occurring in the intestinal mucosa. nih.gov However, oral absorption can be limited. Studies indicate that ozagrel has low oral bioavailability, which may be attributed to factors like its water solubility. frontiersin.org At high oral doses (e.g., 60 mg/kg in rats), a saturable first-pass clearance has been observed, indicating that the metabolic capacity can be overwhelmed, leading to a non-proportional increase in plasma concentration. nih.gov

Following absorption, this compound is distributed throughout the body. The volume of distribution (Vd) is a key parameter that describes the extent of a drug's distribution in the body's tissues compared to the plasma. One report documented a volume of distribution of 2.32 ± 0.62 L/kg after intravenous injection, suggesting it distributes into tissues. gratonpharma.com

The liver is considered the primary site for the metabolism of this compound, although some metabolic activity also occurs in the intestinal mucosa. nih.gov The primary metabolic pathway involves the conversion of ozagrel into its metabolites, identified in rat studies as M1 and M2. nih.gov Research indicates a sequential conversion where ozagrel is first metabolized to M2 and M1, and subsequently, M2 can be further converted to M1. nih.gov These metabolites themselves have not been found to possess pharmacological action. gratonpharma.com

The cytochrome P450 (CYP) enzyme system plays a role in ozagrel's metabolism. Specifically, studies have investigated its interaction with CYP2D6. nih.gov Research in rats has shown that ozagrel can induce the activity of the CYP2D6 enzyme. nih.gov Furthermore, ozagrel itself acts as a noncompetitive inhibitor of CYP2D6 activity with a reported inhibitory constant (Ki) of 324.94 μM. nih.gov Ozagrel is also identified as a thromboxane (B8750289) A2 synthase (CYP5) inhibitor. selleckchem.com

This compound and its metabolites are eliminated from the body primarily through the kidneys. After administration, the majority of the drug is excreted in the urine. gratonpharma.com Reports indicate that after stopping the drug, it is completely excreted from the urine within 24 hours. gratonpharma.com While urinary excretion is the main route, a comprehensive balance of excretion via feces has not been extensively detailed in the available literature. Generally, for sodium-containing compounds, around 90% of consumed sodium is excreted through urine. nih.gov

Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a critical factor for this compound, particularly for oral administration. nih.gov Intravenous infusion provides 100% bioavailability, ensuring rapid and predictable plasma concentrations. patsnap.comyoutube.com In contrast, oral bioavailability is noted to be low. frontiersin.org This is partly due to the first-pass effect, where the drug is metabolized in the gut wall and liver before it can reach systemic circulation. nih.govyoutube.com

Pharmacokinetic Parameters of Ozagrel in Rats After Intravenous Administration
ParameterValueReference
Terminal Half-life (t½β)0.173 h (at 15 mg/kg) nih.gov
Terminal Half-life (t½β)0.160 h (at 45 mg/kg) nih.gov
Volume of Distribution (Vd)2.32 ± 0.62 L/kg gratonpharma.com
Clearance (Cl)3.25 ± 0.82 L/h/kg gratonpharma.com
Area Under Curve (AUC)0.47 ± 0.08 µg·hr/ml gratonpharma.com

Pharmacodynamic Effects

The primary pharmacodynamic effect of this compound stems from its function as a selective thromboxane A2 (TXA2) synthase inhibitor. patsnap.comdruginfosys.com Thromboxane A2 is a potent mediator that causes vasoconstriction and promotes platelet aggregation. patsnap.comremedypublications.com By inhibiting the enzyme responsible for TXA2 synthesis, ozagrel disrupts these pathological processes.

The mechanism involves blocking the conversion of prostaglandin (B15479496) H2 (PGH2) to TXA2. google.com This selective inhibition leads to two key outcomes:

A reduction in the levels of TXA2, which mitigates its vasoconstrictive and platelet-aggregating effects. rad-ar.or.jpnih.gov

A redirection of the PGH2 substrate toward the synthesis of prostacyclin (PGI2) by endothelial cells. google.comrad-ar.or.jp Prostacyclin has opposing effects to TXA2, promoting vasodilation and inhibiting platelet aggregation.

This dual action helps to correct the imbalance between TXA2 and PGI2 that often occurs in thromboembolic and ischemic conditions. google.comrad-ar.or.jp The net effect is a reduction in platelet aggregation and the promotion of vasodilation. patsnap.com This makes ozagrel effective in improving conditions like cerebral vasospasm following subarachnoid hemorrhage and symptoms of cerebral ischemia. rad-ar.or.jpnih.gov Studies have demonstrated that ozagrel administration significantly decreases markers of platelet activation, such as platelet factor 4 and beta-thromboglobulin, and reduces levels of thromboxane B2 (the stable metabolite of TXA2). nih.gov Furthermore, it has been shown to increase cerebral blood flow in areas surrounding an infarct. nih.gov The inhibitory effect of ozagrel on human platelet aggregation has been quantified with an IC50 value of 53.12 μM. medchemexpress.com

Summary of this compound's Pharmacodynamic Effects
EffectMechanismTherapeutic ImplicationReference
Inhibition of Platelet AggregationSelectively inhibits thromboxane A2 synthase, reducing TXA2 production.Reduces the risk of thrombus formation in ischemic stroke and other thrombotic disorders. patsnap.comrad-ar.or.jpnih.gov
VasodilationDecreases vasoconstrictor TXA2 and promotes vasodilator prostacyclin production.Improves cerebral blood flow and treats cerebral vasospasm. google.comrad-ar.or.jpnih.gov
NeuroprotectionReduces hypoperfusion and cerebral edema by inhibiting TXA2 generation.Ameliorates symptoms of cerebral ischemia following subarachnoid hemorrhage. remedypublications.comnih.gov

Dose-Response Relationships for Pharmacological Effects

This compound's primary pharmacological effect is the inhibition of thromboxane A2 (TXA2) synthase, which leads to reduced platelet aggregation and vasodilation. patsnap.comremedypublications.com This mechanism is central to its therapeutic use in conditions like acute ischemic stroke. jneurology.com Research has demonstrated a clear dose-dependent relationship for these effects.

Studies have shown that ozagrel inhibits platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) in a concentration-dependent manner, with significant inhibition observed at concentrations ranging from 10⁻⁶ to 10⁻³ M. ncats.io Animal studies have further substantiated these findings, showing that intravenous administration of this compound reduces plasma levels of TXB2, a stable metabolite of TXA2, and consequently inhibits platelet aggregation. echemi.com

A meta-analysis of randomized controlled trials (RCTs) in patients with acute ischemic stroke (AIS) indicated that daily doses of both 80 mg and 160 mg of ozagrel were effective in improving neurological impairment. nih.gov This suggests a therapeutic window where increasing the dose correlates with enhanced pharmacological response. Another study involving rats investigated the dose-dependent effects on red blood cell distribution width (RDW-CV), finding that a maximum dose of ozagrel could cause a decrease in RDW-CV. ijmrhs.com

The following table summarizes findings from a study on a novel ozagrel-paeonol codrug, illustrating the dose-dependent inhibitory effects on platelet aggregation.

Data from a study on novel ozagrel-paeonol codrugs. frontiersin.org IC50 represents the concentration required to inhibit 50% of platelet aggregation.

Onset and Duration of Action

The onset of action for this compound is rapid, particularly following intravenous administration. When given intravenously, its therapeutic effects can be observed within minutes. patsnap.com After continuous intravenous administration for 2 hours, a steady-state blood concentration is achieved. echemi.com

Pharmacokinetic studies have shown that after intravenous infusion, the plasma concentration-time curve fits a two-compartment open model. echemi.com The drug is eliminated from the blood relatively quickly. echemi.com The longest reported half-life is 1.93 hours, and the drug can still be detected in the blood 3 hours after administration is stopped. echemi.comgratonpharma.com A significant portion of the drug is excreted in the urine within 24 hours of discontinuation. echemi.com

In a study involving patients with aneurysmal subarachnoid hemorrhage, fasudil (B1672074) hydrochloride and this compound were typically initiated 3–5 days after the onset of the hemorrhage, a common period for cerebral vasospasm. nih.gov The duration of treatment in this study was approximately 7.7 to 11.3 days. nih.gov

Relationship between Plasma Concentration and Therapeutic Efficacy

The therapeutic efficacy of this compound is directly linked to its plasma concentration. Achieving and maintaining an adequate plasma level is crucial for its antiplatelet and vasodilatory effects. patsnap.com Intravenous administration allows for precise control over the plasma concentration, ensuring a rapid onset of action, which is particularly beneficial in acute settings like stroke management. patsnap.com

Medications that influence liver enzyme activity can alter the metabolism of this compound, thereby affecting its plasma levels and, consequently, its therapeutic efficacy. patsnap.com Pharmacokinetic data from intravenous infusion studies show a terminal half-life (t1/2β) of 1.22 ± 0.44 hours and a volume of distribution (Vd) of 2.32 ± 0.62 L/kg. echemi.com The area under the curve (AUC) was reported as 0.47 ± 0.08 μg·hr/nl, and clearance (Cl) was 3.25 ± 0.82 L/h/kg. echemi.com

Clinical studies have correlated the administration of ozagrel with improved patient outcomes, which is indicative of the relationship between achieving therapeutic plasma concentrations and clinical effectiveness. For instance, in a study of patients with acute cerebral infarction, the group receiving this compound in addition to standard therapy showed better neurological outcomes. jkns.or.kr Another study on patients with acute noncardioembolic ischemic stroke found that ozagrel treatment led to significant improvements in neurological impairment. jneurology.com

A study comparing ozagrel with edaravone (B1671096) in acute ischemic stroke patients provides insight into the clinical efficacy tied to its administration.

Comparison of efficacy endpoints between edaravone and ozagrel treatment groups in patients with acute noncardioembolic ischemic stroke. karger.com mRS: modified Rankin Scale; NIHSS: National Institutes of Health Stroke Scale.

Drug Interactions and Combination Therapies Involving Ozagrel Sodium

Pharmacokinetic Drug Interactions

The way the body processes ozagrel (B471) sodium can be influenced by other medications, affecting its efficacy and concentration in the bloodstream. These interactions primarily involve metabolic pathways and liver enzyme activity.

Effects on Liver Enzyme Activity (Inducers/Inhibitors)

The metabolism of ozagrel sodium can be altered by medications that affect the activity of liver enzymes. patsnap.com Co-administration with drugs that are enzyme inducers, such as rifampin, or enzyme inhibitors, like ketoconazole, can modify the breakdown of ozagrel. patsnap.com

Research in rats has specifically investigated the influence of this compound on cytochrome P450 (CYP) enzymes. One study found that this compound can induce the activity of CYP2D6. nih.gov In this study, the metabolism of dextromethorphan (B48470) (a probe for CYP2D6 activity) was higher in the ozagrel-treated group compared to the control group. nih.gov Conversely, the study also demonstrated a noncompetitive inhibitory effect of ozagrel on CYP2D6 activity in vitro. nih.gov The activity and expression of another enzyme, CYP1A2, did not show significant differences between the control and ozagrel-treated groups, suggesting a degree of specificity in the interaction. nih.gov

Influence on Drug Metabolism

The primary site for ozagrel metabolism is the liver, although some metabolic activity also occurs in the intestinal mucosa. nih.gov Studies in rats show that ozagrel is converted to its metabolites, M1 and M2. nih.gov After oral administration, plasma concentrations of the M2 metabolite were higher than those of M1, and further evidence showed that M2 can be converted to M1 in systemic circulation. nih.gov The metabolic pathway in rats is therefore characterized by the conversion of ozagrel to M2 and M1, as well as the conversion of M2 to M1. nih.gov

Given that ozagrel's metabolism is mediated primarily through the CYP2D6 pathway in rats, any co-administered drug that induces, inhibits, or competes for this enzyme could potentially alter ozagrel's metabolic profile. nih.gov

Impact on Plasma Levels and Bioavailability

Interactions that modify liver enzyme activity and drug metabolism can directly impact the plasma levels and bioavailability of this compound. patsnap.com The use of enzyme inducers could theoretically lower ozagrel's plasma concentration, while enzyme inhibitors could increase it. patsnap.com

In animal studies, the pharmacokinetics of ozagrel have been shown to be dose-dependent. A study in rats noted a saturable first-pass clearance at a high oral dose, which can affect the amount of active drug that reaches systemic circulation. nih.gov While specific clinical data on drug-induced changes to bioavailability are limited, the potential for such interactions necessitates careful monitoring when ozagrel is used with other medications. patsnap.com

Pharmacodynamic Drug Interactions

Pharmacodynamic interactions occur when co-administered drugs have additive or opposing effects on the body. For this compound, these interactions are most significant when it is used with other agents that affect blood coagulation and platelet function.

Concomitant Use with Anticoagulants and Antiplatelet Agents

As an antiplatelet agent, this compound's primary effect is to inhibit thromboxane (B8750289) A2 synthesis, thereby reducing platelet aggregation. medchemexpress.comnih.gov When used concurrently with other anticoagulants (such as warfarin (B611796) and heparin) or antiplatelet drugs, there is a potential for potentiating the antithrombotic effects. patsnap.comgratonpharma.com This increased activity can elevate the risk of bleeding, and careful monitoring of coagulation parameters is often considered essential in such scenarios. patsnap.comgratonpharma.com

A study evaluating the combination of clopidogrel (B1663587) and this compound for acute ischemic stroke found that the therapeutic effect of this dual therapy was not superior to that of aspirin (B1665792) monotherapy. cjcnn.org

Aspirin

The combination of this compound with aspirin has been a subject of clinical investigation, particularly for treating acute ischemic stroke. nih.govnih.gov The two drugs have distinct mechanisms of action; aspirin acts as a cyclooxygenase inhibitor, reducing the production of both thromboxane A2 (a pro-aggregatory agent) and prostacyclin (an anti-aggregatory agent), while ozagrel selectively inhibits thromboxane A2 synthase, which may lead to an increase in prostacyclin levels. nih.gov This complementary action suggests that their combined use could offer an improved antiplatelet effect. nih.govkoreascience.kr

A randomized study involving patients with acute non-cardiogenic ischemic stroke who were beyond the thrombolytic time window compared the efficacy of this compound plus low-dose aspirin against aspirin alone. nih.gov The results indicated a significantly better clinical outcome for the combination therapy group. nih.govjkns.or.kr

Table 1: Clinical Outcomes of this compound and Aspirin Combination Therapy in Acute Ischemic Stroke nih.gov

Outcome Measure Combination Group (Ozagrel + Aspirin) Aspirin Alone Group Statistical Significance
NIHSS Score Improvement Significantly better outcome at 14 days - p=0.007

| Motor Strength Scale Score | Significantly better outcome at 14 days | - | p<0.001 |

This preliminary study concluded that the combination of a thromboxane A2 synthetase inhibitor with low-dose aspirin appeared to be safe and resulted in a more favorable outcome compared to aspirin monotherapy for this patient population. nih.gov

Clopidogrel

The combination of this compound and clopidogrel has been investigated for the treatment of acute ischemic stroke. One study compared the efficacy of this combination therapy against aspirin monotherapy. The research indicated that while antiplatelet therapy, in general, is effective for acute ischemic stroke, the combined use of clopidogrel and this compound was not found to be superior to treatment with aspirin alone. cjcnn.org The study also suggested that the positive expression rate of CD62p, a marker of platelet activation, could be a useful measure of antiplatelet therapy effectiveness in the acute stage of ischemic stroke. cjcnn.org

Warfarin and Heparin

When this compound is used concurrently with anticoagulants like warfarin and heparin, there is a potential for potentiating the antithrombotic effects. patsnap.com This can lead to an increased risk of bleeding complications. patsnap.com Therefore, regular monitoring of coagulation parameters is crucial when these drugs are administered together to ensure patient safety. patsnap.com The interaction with warfarin, a vitamin K antagonist, and heparin, which potentiates antithrombin, can lead to excessive bleeding. kegg.jpdrugs.comdrugs.com Careful management and dose adjustments based on clinical assessment are essential. patsnap.com

Tirofiban (B1683177)

The combination of this compound with tirofiban, a glycoprotein (B1211001) IIb/IIIa inhibitor, has been explored in patients with progressive cerebral infarction who are outside the time window for thrombolytic therapy. A prospective, double-blind, randomized controlled study revealed that combination therapy with tirofiban and ozagrel, as well as monotherapy with either drug, transiently improved neurological function and reduced platelet aggregation and fibrinogen formation within the first four weeks of a stroke event. nih.govscielo.brnih.gov Notably, these therapeutic approaches did not increase the risk of hemorrhage over a three-month period. nih.govscielo.brnih.gov The study demonstrated that the National Institutes of Health Stroke Scale (NIHSS) scores were most significantly reduced in the combination therapy group at 24 hours, 1 week, and 2 weeks post-treatment compared to baseline. nih.gov

In another study focusing on stent-assisted coil embolization of acutely ruptured cerebral aneurysms, ozagrel was used as an antiplatelet agent. jst.go.jp While this study did not directly compare ozagrel with tirofiban, it highlights the use of ozagrel in neurointerventional procedures where antiplatelet therapy is critical. jst.go.jp

Cilostazol

Cilostazol is another antiplatelet agent that, when used with other platelet aggregation inhibitors, warrants caution. uptodateonline.ir While direct interaction studies with this compound are not extensively detailed in the provided results, the general principle of increased bleeding risk with concurrent use of multiple antiplatelet agents applies. uptodateonline.ir A study on patients with aneurysmal subarachnoid hemorrhage noted that a percentage of patients in different treatment groups concomitantly used cilostazol. researchgate.net

Combination with Neuroprotective Agents

The combination of this compound with neuroprotective agents aims to provide a multi-faceted therapeutic approach in acute ischemic stroke, targeting both thrombosis and neuronal injury.

Edaravone (B1671096)

Edaravone, a free radical scavenger, has been studied in combination with this compound for the treatment of acute ischemic stroke. nih.govspandidos-publications.com Research suggests that this combination therapy may be more effective than ozagrel monotherapy, particularly for atherothrombotic stroke. nih.gov A retrospective study found that the rate of favorable outcomes (modified Rankin Scale of 0 or 1) at discharge was significantly higher in the group receiving both edaravone and ozagrel compared to the group receiving ozagrel alone. nih.gov

However, another study reported no significant difference in the improvement of NIHSS scores between ozagrel monotherapy and the combination therapy of ozagrel and edaravone in patients with lacunar and atherothrombotic infarction after adjusting for age. jneurology.com This study concluded that both treatment strategies are effective for acute noncardioembolic ischemic stroke. jneurology.com A network meta-analysis of 145 randomized controlled trials indicated that the combination of sodium ozagrel and edaravone was more effective than edaravone monotherapy in improving functional outcomes in patients with acute ischemic stroke. plos.org

Fasudil (B1672074) Hydrochloride

Fasudil hydrochloride, a Rho kinase inhibitor, has been used in combination with this compound for the treatment of cerebral vasospasm following aneurysmal subarachnoid hemorrhage. jst.go.jpcapes.gov.br A study comparing this combination therapy to ozagrel monotherapy found that the combination was significantly more effective in reducing the incidence of low-density areas on computed tomography scans, although the reduction in symptomatic vasospasm was not statistically significant. jst.go.jpcapes.gov.br

Conversely, a more recent cross-sectional study using a nationwide inpatient database in Japan found no significant difference in in-hospital mortality between patients receiving fasudil hydrochloride monotherapy and those receiving a combination of fasudil hydrochloride and this compound. researchgate.netnih.govnih.gov The adjusted odds ratio for in-hospital mortality in the combination therapy group was 0.94 (95% confidence interval: 0.81–1.08) compared to the fasudil monotherapy group, suggesting that fasudil monotherapy may be sufficient. researchgate.netnih.gov

Interactive Data Tables

This compound Combination Therapy Studies

CombinationConditionKey FindingsReference
ClopidogrelAcute Ischemic StrokeCombination not superior to aspirin alone. cjcnn.org
TirofibanProgressive Cerebral InfarctionCombination improved neural function and reduced platelet aggregation without increasing hemorrhage risk. nih.govscielo.brnih.gov
EdaravoneAcute Ischemic StrokeCombination may be more effective than ozagrel monotherapy, particularly in atherothrombotic stroke. nih.gov
EdaravoneAcute Noncardioembolic Ischemic StrokeNo significant difference in NIHSS improvement compared to ozagrel monotherapy. jneurology.com
Fasudil HydrochlorideCerebral Vasospasm post-SAHCombination more effective in reducing low-density areas on CT scans than ozagrel alone. jst.go.jpcapes.gov.br
Fasudil HydrochlorideAneurysmal Subarachnoid HemorrhageNo significant difference in in-hospital mortality compared to fasudil monotherapy. researchgate.netnih.govnih.gov
Eureklin

The combination of this compound and Eureklin has been investigated for the treatment of acute cerebral infarction. e3s-conferences.org Eureklin, a cerebrovascular and peripheral vascular drug, is noted for its ability to reduce the expansion of the cerebral infarction area, improve cerebral hypoxia, and enhance glucose metabolism. e3s-conferences.org

A study involving 60 patients with cerebral infarction demonstrated that the combination therapy of this compound with Eureklin resulted in a higher total effective rate compared to this compound monotherapy. e3s-conferences.org The observation group, receiving the combination, had a total effective rate of 96.67%, whereas the control group, on ozagrel alone, had an effective rate of 83.33%. e3s-conferences.org Furthermore, the incidence of adverse drug reactions, such as nausea, headache, and palpitations, was lower in the combination therapy group (13.33%) compared to the monotherapy group (20%). e3s-conferences.org

Butylphthalide (B1668128)

The concurrent use of butylphthalide and this compound has shown promise in patients with transient ischemic attack (TIA). niscair.res.inniscpr.res.in Butylphthalide, a compound extracted from celery seed oil, possesses neuroprotective properties. niscpr.res.innih.gov

A clinical study involving 116 TIA patients compared the effects of this compound monotherapy with a combination of this compound and butylphthalide. niscair.res.inniscpr.res.in The findings indicated that the combination therapy group had a statistically significant higher total effective rate (P=0.031) than the control group. niscair.res.inniscpr.res.in Moreover, the combination therapy led to better outcomes in terms of cerebral perfusion and a reduction in markers of oxidative stress and platelet activation. niscair.res.inniscpr.res.in Specifically, patients receiving the combination therapy showed shorter mean transit time (MTT) and time to peak (TTP) for contrast agents in local brain tissue, suggesting improved blood flow. niscair.res.inniscpr.res.in The combination therapy also resulted in a greater reduction in plaque area and levels of platelet activating factor (PAF), α-granule membrane protein-140 (GMP-140), fibrinogen (FIB), and platelet aggregation rate (PAgT) compared to this compound alone. niscair.res.inniscpr.res.in Importantly, there was no significant difference in the rate of adverse reactions between the two treatment groups. niscair.res.inniscpr.res.in

Interactions with Statins (e.g., Atorvastatin)

The combination of this compound with statins, such as atorvastatin (B1662188), has been evaluated for its efficacy in patients with lacunar cerebral infarction, particularly those with type 2 diabetes. nih.govnih.gov Atherosclerosis is a primary underlying factor in cerebral infarction, and statins are fundamental in its management. nih.gov

A study involving 82 patients with type 2 diabetes and lacunar cerebral infarction found that the combination of sodium ozagrel and atorvastatin was more effective than atorvastatin alone. nih.govnih.gov The total effective rate in the combination group was 94.00%, significantly higher than the 80.00% observed in the atorvastatin monotherapy group. nih.govnih.gov The combination therapy led to greater reductions in inflammatory markers (hs-CRP, IL-1β, TNF-α), high-mobility group box 1 (HMGB1), and macrophage migration inhibitory factor (MIF), as well as better control of blood glucose and lipid levels. nih.gov Additionally, patients in the combination group showed greater improvement in neurological function, as indicated by lower National Institutes of Health Stroke Scale (NIHSS) scores and higher Activities of Daily Living (ADL) scores, without an increase in adverse reactions. nih.gov

Table 1: Key Findings of this compound and Atorvastatin Combination Therapy

Outcome MeasureAtorvastatin Alone (Control Group)This compound + Atorvastatin (Observation Group)
Total Effective Rate80.00%94.00% nih.govnih.gov
Inflammatory Markers (hs-CRP, IL-1β, TNF-α)ReducedMore significantly reduced nih.gov
Neurological Function (NIHSS Score)ImprovedMore significantly improved nih.gov
Activities of Daily Living (ADL Score)ImprovedMore significantly improved nih.gov
Adverse Reaction RateNo significant difference between groups nih.govNo significant difference between groups nih.gov

Interactions with Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

The co-administration of this compound with nonsteroidal anti-inflammatory drugs (NSAIDs) warrants caution due to an increased risk of bleeding, particularly gastrointestinal bleeding. patsnap.com Both this compound, as an antiplatelet agent, and NSAIDs can affect hemostasis. patsnap.com NSAIDs work by inhibiting cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins, some of which are involved in protecting the gastric mucosa. betterhealth.vic.gov.au The combined effect can potentiate the risk of bleeding complications. patsnap.com Therefore, concurrent use should be carefully monitored. patsnap.combetterhealth.vic.gov.au

Interactions with Atypical Antipsychotic Drugs

The interaction between this compound and atypical antipsychotic drugs has been explored, particularly concerning hematological parameters. Atypical antipsychotics are increasingly prescribed for various psychiatric conditions. nih.gov

An experimental study in rats investigated the effects of this compound alone and in combination with the atypical antipsychotic zuclopenthixol (B143822) on red blood cell distribution width (RDW-CV). ijmrhs.com The study found that a maximum dose of this compound alone caused a decrease in RDW-CV. ijmrhs.comijmrhs.com However, when combined with the atypical antipsychotic, the maximum dose led to an increase in RDW-CV. ijmrhs.comijmrhs.com These findings suggest that the combination of these drugs may influence red blood cell parameters, and therapeutic drug monitoring may be important when they are used concurrently. ijmrhs.com

Considerations for Calcium-Containing Products

There is a known interaction between this compound and calcium ions, which can lead to the formation of insoluble precipitates. jst.go.jp Package inserts often advise against mixing this compound with calcium-containing solutions. jst.go.jpgratonpharma.comdruginfosys.com

However, a study was conducted to evaluate the compatibility of this compound solutions with calcium-containing transfusions by determining the solubility product constant (Ksp). jst.go.jpnih.gov The study found that ozagrel and calcium form a 1:2 complex. jst.go.jp The Ksp values were determined to be 11.89 × 10⁻⁹ mol³/L³ at 25°C and 7.82 × 10⁻⁹ mol³/L³ at 40°C. jst.go.jpnih.gov Insoluble microparticles increased significantly when the ionic product of the solution exceeded the Ksp. jst.go.jpnih.gov Despite this, the number of insoluble microparticles in all tested this compound products mixed with calcium-containing solutions remained within the acceptable range according to the Japanese Pharmacopoeia. jst.go.jpnih.gov This suggests that under typical clinical conditions, the risk of incompatibility may be low. jst.go.jpnih.gov

Table 2: Solubility Product Constants of Ozagrel-Calcium Complex

TemperatureSolubility Product Constant (Ksp)
25°C11.89 × 10⁻⁹ mol³/L³ jst.go.jpnih.gov
40°C7.82 × 10⁻⁹ mol³/L³ jst.go.jpnih.gov

Clinical Implications of Drug-Drug Interactions

The interactions of this compound with other medications have significant clinical implications that necessitate careful consideration by healthcare professionals. The potentiation of antithrombotic effects when ozagrel is combined with other antiplatelet agents or anticoagulants increases the risk of bleeding, a primary concern with this class of drugs. patsnap.comgratonpharma.com

The combination with NSAIDs also elevates the risk of gastrointestinal bleeding, requiring vigilant monitoring or the use of alternative analgesics. patsnap.combetterhealth.vic.gov.au While the combination with agents like butylphthalide and atorvastatin has shown enhanced therapeutic benefits in cerebral ischemia without a significant increase in adverse events, the potential for interactions remains. niscair.res.inniscpr.res.innih.gov The interaction with atypical antipsychotics, as suggested by animal studies, points to the need for monitoring hematological parameters. ijmrhs.comijmrhs.com

Altered Therapeutic Efficacy

The concomitant use of this compound with other medications can lead to either a potentiation of its therapeutic action, potentially increasing risks, or a reduction in its effectiveness. patsnap.comtg.org.au

Interactions with Anticoagulants, Antiplatelet Agents, and NSAIDs : When this compound is administered with other anticoagulants like warfarin and heparin, or antiplatelet drugs such as aspirin, its antithrombotic effects can be amplified. patsnap.com This synergistic effect increases the risk of bleeding complications. patsnap.com Similarly, nonsteroidal anti-inflammatory drugs (NSAIDs), including ibuprofen (B1674241) and naproxen, may enhance the risk of gastrointestinal bleeding when used with this compound. patsnap.com

Interactions with Metabolic Enzyme Modulators : The metabolism of this compound can be affected by drugs that induce or inhibit liver enzymes. patsnap.com Enzyme inducers (e.g., rifampin) could potentially decrease its plasma levels and therapeutic efficacy, while enzyme inhibitors (e.g., ketoconazole) could increase its plasma concentration, heightening its effects. patsnap.com

Combination Therapy Research :

With Atorvastatin : In patients with type 2 diabetes mellitus and lacunar cerebral infarction, the combination of this compound and atorvastatin has been shown to effectively regulate blood glucose and lipid levels, reduce nerve injury, and decrease inflammation, without an increase in adverse reactions compared to atorvastatin alone. nih.govwjgnet.com This suggests a beneficial alteration of therapeutic outcomes in this specific patient population. nih.govwjgnet.com

With Fasudil Hydrochloride : For patients with aneurysmal subarachnoid hemorrhage, combination therapy of this compound and fasudil hydrochloride did not demonstrate superior efficacy compared to fasudil monotherapy in improving patient prognosis. d-nb.infonih.gov Although the two drugs have different mechanisms of action, studies suggest that fasudil monotherapy may be sufficient. nih.gov

With Tirofiban : A study on patients with progressive cerebral infarction outside the thrombolytic therapy time window investigated the combination of tirofiban and ozagrel. The results showed that the combination therapy, as well as monotherapy with either drug, was effective. researchgate.net

Table 1: Summary of Drug Interactions and Their Effect on this compound's Therapeutic Efficacy

Interacting Drug Class/AgentPotential Outcome of InteractionClinical ImplicationSource(s)
Anticoagulants (e.g., Warfarin, Heparin)Potentiated antithrombotic effectIncreased risk of bleeding patsnap.com
Antiplatelet Agents (e.g., Aspirin)Potentiated antithrombotic effectIncreased risk of bleeding patsnap.com
NSAIDs (e.g., Ibuprofen, Naproxen)Enhanced risk of gastrointestinal bleedingIncreased bleeding risk patsnap.com
Liver Enzyme Inducers (e.g., Rifampin)Altered metabolism, potentially lower plasma levelsDecreased therapeutic efficacy patsnap.com
Liver Enzyme Inhibitors (e.g., Ketoconazole)Altered metabolism, potentially higher plasma levelsIncreased therapeutic effect and potential toxicity patsnap.com
AtorvastatinBeneficial effects on blood glucose, lipids, and inflammationImproved outcomes in type 2 diabetes with lacunar infarction nih.govwjgnet.com
Fasudil HydrochlorideNo superior efficacy compared to fasudil monotherapyCombination may not provide additional benefit d-nb.infonih.gov

Monitoring of Coagulation Parameters

Given the potential for amplified antithrombotic effects, vigilant monitoring of coagulation parameters is essential when this compound is used in combination with other drugs that affect hemostasis. patsnap.com

Routine Monitoring : When this compound is co-administered with anticoagulants and antiplatelet agents, regular monitoring of coagulation is a critical safety measure. patsnap.com This helps in managing the increased risk of bleeding complications that can arise from such combinations. patsnap.com

Specific Parameter Monitoring : Research on combination therapies has involved the monitoring of specific hematological and coagulation markers. For instance, a study combining ozagrel with tirofiban for progressive cerebral infarction measured levels of platelet aggregation (PAG) and fibrinogen (FIB). researchgate.net Following treatment, both PAG and FIB were significantly reduced, with the combination therapy showing a more significant reduction than either drug alone at certain time points. researchgate.net Another study involving ozagrel and an atypical antipsychotic drug examined the red blood cell distribution width (RDW-CV), highlighting the importance of therapeutic drug monitoring for specific hematological parameters during combination treatments. ijmrhs.com

Table 2: Monitoring Considerations in this compound Combination Therapy

Combination TherapyMonitored Parameter(s)Observed FindingSource(s)
With Anticoagulants/AntiplateletsGeneral Coagulation ParametersRecommended for managing bleeding risk patsnap.com
With TirofibanPlatelet Aggregation (PAG), Fibrinogen (FIB)Significant reduction in PAG and FIB levels researchgate.net
With Atypical AntipsychoticsRed Blood Cell Distribution Width (RDW-CV)Alterations in RDW-CV observed ijmrhs.com
With AtorvastatinBlood CoagulationAssessed as part of a comprehensive analysis nih.gov

Dose Adjustments and Management Strategies

The potential for drug interactions necessitates careful management strategies, including possible dose adjustments, to maintain optimal and safe therapeutic outcomes. patsnap.com

Clinical Judgment and Monitoring : When this compound is used concurrently with drugs like anticoagulants and antiplatelet agents, adjusting dosages based on clinical judgment and the results of coagulation monitoring is essential. patsnap.com

Renal Impairment : Caution is advised when administering this compound to patients with renal impairment. patsnap.com The clearance of the drug might be affected in these patients, potentially necessitating dose adjustments. patsnap.com

Interaction Studies and Recommendations : Formal guidelines on investigating drug interactions suggest that if a study with a strong inhibitor of a metabolic enzyme shows a significant effect on a drug's exposure, it may lead to recommendations for dose adjustments or contraindications. europa.eu This principle underscores the importance of understanding the metabolic pathways of ozagrel and its interacting drugs to proactively manage dosing. patsnap.comeuropa.eu While specific dose adjustment figures are determined in clinical settings, the principle of adjusting the dose in response to interacting medications or patient-specific factors like organ impairment is a key management strategy. patsnap.comeuropa.eu

Table 3: Management Strategies for this compound Interactions

SituationManagement StrategyRationaleSource(s)
Co-administration with anticoagulants/antiplateletsAdjust dosage based on clinical judgment and monitoringTo mitigate the potentiated antithrombotic effect and reduce bleeding risk patsnap.com
Co-administration with liver enzyme modulatorsCareful monitoring and possible dose adjustmentsTo counteract altered metabolism and maintain optimal plasma levels and therapeutic outcomes patsnap.com
Patients with renal impairmentCaution and potential dose adjustmentsTo account for potentially affected drug clearance patsnap.com

Adverse Effects and Safety Profile Research of Ozagrel Sodium

Mechanisms of Adverse Effects

While this antithrombotic effect is therapeutically beneficial for treating conditions like ischemic stroke, it is also the direct cause of the principal adverse effect: an increased risk of bleeding. patsnap.com By impeding the normal platelet aggregation process required for hemostasis, Ozagrel (B471) sodium can lead to various hemorrhagic complications. patsnap.com Furthermore, the inhibition of TXA2 synthesis can shift the metabolic pathway towards increased production of prostacyclin, which, while contributing to vasodilation and anti-aggregation effects, further potentiates the risk of bleeding. remedypublications.comrad-ar.or.jprad-ar.or.jp

Hemorrhagic Complications and Risk Factors

The most significant safety concern with Ozagrel sodium is the potential for bleeding events. patsnap.com The risk of these complications can be heightened by several factors, including the concurrent use of other antiplatelet agents (like aspirin (B1665792) and clopidogrel), anticoagulants (such as warfarin (B611796) and heparin), or nonsteroidal anti-inflammatory drugs (NSAIDs). patsnap.compatsnap.com Pre-existing conditions are also major risk factors; these include active bleeding (e.g., peptic ulcer, hemorrhagic cerebral infarction), a history of hemorrhagic tendencies or blood disorders, severe liver or kidney dysfunction, and uncontrolled severe hypertension. patsnap.comrad-ar.or.jprad-ar.or.jpgratonpharma.com Additionally, low body weight has been identified as a potential risk factor for hemorrhagic complications in patients undergoing neuroendovascular procedures with antithrombotic therapy. jst.go.jp

Complication TypeDescriptionAssociated Risk FactorsSource Citation
Gastrointestinal HemorrhageBleeding within the digestive tract.Concomitant NSAID use, history of peptic ulcers. patsnap.comgratonpharma.comjneurology.comnih.gov
Hemorrhagic StrokeBleeding within the brain resulting from a ruptured blood vessel.Pre-existing cerebrovascular issues, severe hypertension. patsnap.comjneurology.comnih.gov
Intracranial BleedingGeneral term for bleeding within the skull, including epidural or intracerebral bleeding.Head trauma, underlying bleeding disorders. rad-ar.or.jprad-ar.or.jpgratonpharma.com
Bruising and Excessive BleedingIncludes subcutaneous bleeding (bruising), prolonged bleeding from cuts, and nosebleeds.Concomitant use of other anticoagulants. patsnap.comrad-ar.or.jpresearchgate.net

Gastrointestinal bleeding is a recognized adverse effect of this compound. gratonpharma.com Meta-analyses of randomized controlled trials have identified digestive hemorrhage as one of the most severe adverse events, although its occurrence was not found to be significantly different between Ozagrel and control groups in some studies. nih.govtandfonline.com The risk may be enhanced when this compound is used alongside NSAIDs like ibuprofen (B1674241) and naproxen. patsnap.com

Given its antiplatelet action, this compound is contraindicated in patients with existing hemorrhagic stroke. patsnap.comgratonpharma.com While used to treat acute ischemic stroke, a key concern is the potential for hemorrhagic transformation. nih.gov Several analyses list hemorrhagic stroke as a possible severe adverse event, though studies have reported no significant increase in risk compared to control groups. jneurology.comnih.govtandfonline.com

The risk of intracranial bleeding is a primary contraindication for the use of this compound. gratonpharma.com This includes conditions such as hemorrhagic cerebral infarction, epidural bleeding, and intracerebral bleeding. rad-ar.or.jprad-ar.or.jp However, in some specific clinical settings, such as perioperative management during endovascular embolization of cerebral aneurysms, studies have reported no observed intracranial bleeding complications following the administration of this compound. remedypublications.comjst.go.jp

More common, less severe bleeding manifestations can occur. patsnap.com These include skin bleeding, severe bruising, and prolonged bleeding time. gratonpharma.comresearchgate.netwww.nhs.uk Patients may notice signs of subcutaneous bleeding (blood under the skin) or find that minor cuts take longer than usual to stop bleeding. rad-ar.or.jp

Other Reported Adverse Effects

Beyond hemorrhagic events, clinical use and trials have identified a range of other adverse effects. These are generally less frequent and less severe but require monitoring.

System/CategoryAdverse EffectPotential Initial SymptomsSource Citation
Allergic / HypersensitivityDermatological ReactionsRash, hives (urticaria), erythema, itch. rad-ar.or.jprad-ar.or.jpgratonpharma.com
Shock / AnaphylaxisDecreased blood pressure, respiratory distress, feeling cold. rad-ar.or.jp
HematologicalAnemiaGeneral malaise, fatigue. rad-ar.or.jp
Thrombocytopenia, LeukopeniaProlonged bleeding, fever, chills. rad-ar.or.jpgratonpharma.com
HepaticLiver Dysfunction / JaundiceElevated liver enzymes (GOT, GPT), general malaise, yellowing of skin and eyes. rad-ar.or.jpgratonpharma.com
RenalRenal DysfunctionElevated BUN, difficulty urinating. rad-ar.or.jpgratonpharma.com
GeneralGastrointestinal DisturbancesNausea, vomiting, abdominal pain. patsnap.comgratonpharma.com
OtherFever, headache, dizziness, decreased blood pressure. patsnap.comrad-ar.or.jp

Gastrointestinal Disturbances (Nausea, Vomiting, Abdominal Pain)

Clinical data indicates that gastrointestinal disturbances are among the commonly reported adverse effects of this compound. patsnap.compatsnap.com These symptoms are generally characterized as mild and transient. patsnap.com

Reported Gastrointestinal Adverse Effects of this compound

Adverse EffectDescriptionReferences
NauseaA feeling of sickness with an inclination to vomit. patsnap.compatsnap.comchemblink.comgratonpharma.commedindia.net
VomitingThe forcible voluntary or involuntary emptying of stomach contents through the mouth. patsnap.comgratonpharma.commedindia.net
Abdominal Pain/DiscomfortDiscomfort or other uncomfortable sensations in the stomach area. patsnap.comchemblink.commedindia.net
AnorexiaLoss of appetite. druginfosys.com
DiarrheaFrequent, loose, and watery bowel movements. druginfosys.com
Gastric DiscomfortA general term for uncomfortable feelings in the upper abdomen. medindia.net
Abnormal Liver Function TestsChanges in liver enzyme levels, which may indicate liver stress or damage. medindia.net

It is important to monitor patients for these symptoms and report persistent or severe occurrences to a healthcare provider. patsnap.com

Dizziness and Headache

Dizziness and headache are also noted as potential side effects of this compound treatment. patsnap.compatsnap.com While often benign, these symptoms warrant clinical attention, especially if they are new, severe, or persistent. patsnap.com

Neurological Adverse Effects of this compound

Adverse EffectDescriptionReferences
DizzinessA sensation of spinning or lightheadedness. patsnap.compatsnap.commedindia.net
HeadachePain in any part of the head, ranging from sharp to dull, that may occur with other symptoms. patsnap.compatsnap.comdruginfosys.comrad-ar.or.jp
SleepinessA state of wanting to sleep. medindia.net

Patients experiencing dizziness should be advised to avoid activities requiring full alertness, such as operating heavy machinery, until the effect of the medication is known. patsnap.com

Allergic Reactions

Allergic reactions to this compound, though less frequent, can occur and may manifest as skin reactions or more severe systemic responses. patsnap.compatsnap.com

Reported Allergic and Dermatological Reactions to this compound

Adverse EffectDescriptionReferences
Skin Rashes/Urticaria (Hives)Areas of the skin that are red, itchy, and swollen. gratonpharma.comdruginfosys.comrad-ar.or.jprad-ar.or.jp
Itching (Pruritus)An unpleasant sensation of the skin that provokes the urge to scratch. medindia.netrad-ar.or.jprad-ar.or.jpapollopharmacy.in
ErythemaReddening of the skin. rad-ar.or.jprad-ar.or.jpapollopharmacy.in
Asthma-like attacksEpisodes of wheezing, shortness of breath, and chest tightness. rad-ar.or.jprad-ar.or.jpapollopharmacy.in
Shock/Anaphylactoid SymptomsA severe, potentially life-threatening allergic reaction that can include a drop in blood pressure, respiratory distress, and a cold feeling. rad-ar.or.jprad-ar.or.jp

Immediate medical attention is crucial if signs of a severe allergic reaction, such as difficulty breathing or significant swelling, occur. patsnap.com

Contraindications to this compound Use

The use of this compound is contraindicated in certain patient populations and clinical situations due to an increased risk of adverse events.

Conditions with Increased Bleeding Risk

Given its antiplatelet properties, this compound is contraindicated in patients with active bleeding or a predisposition to hemorrhage. patsnap.comgratonpharma.com

Conditions with Increased Bleeding Risk Contraindicating this compound Use

ConditionDescriptionReferences
Hemorrhagic Cerebral InfarctionA type of stroke involving bleeding into the brain tissue. gratonpharma.comrad-ar.or.jprad-ar.or.jp
Epidural or Intracerebral HemorrhageBleeding into the space around the brain or within the brain itself. rad-ar.or.jprad-ar.or.jp
Active Peptic Ulcer DiseaseOpen sores that develop on the inside lining of the stomach and the upper portion of the small intestine. patsnap.com
Hemopathy or Hemorrhagic TendencyAny disease of the blood or a tendency to bleed excessively. gratonpharma.com

Concomitant use with other anticoagulant or antiplatelet therapies, such as warfarin, heparin, and aspirin, can potentiate the antithrombotic effects and increase the risk of bleeding complications. medindia.netpatsnap.com

Severe Liver Dysfunction

Severe liver dysfunction is a contraindication for this compound use. patsnap.comgratonpharma.com The liver is the primary site of metabolism for this compound, and impaired liver function can lead to altered drug clearance and an increased risk of toxicity. chemblink.com Additionally, abnormal liver function tests have been reported as a side effect. medindia.net

Safety in Specific Patient Populations

The safety of this compound has been evaluated in various patient populations, with certain groups requiring special consideration.

Elderly Patients : Caution is advised when administering this compound to elderly patients, as they may have reduced biological activity. druginfosys.com

Pregnancy and Lactation : The use of this compound in pregnant women should be approached with extreme care. druginfosys.com It is also contraindicated in breastfeeding women. medindia.net

Pediatric Patients : There is a lack of experience with the use of this compound in children. gratonpharma.com

Patients with Renal Impairment : Caution is advised for patients with renal impairment, as drug clearance may be affected, potentially necessitating dose adjustments. patsnap.com

Formulation Science and Stability Research of Ozagrel Sodium Preparations

Compatibility Studies with Infusion Fluids

The compatibility of intravenous drug preparations with various infusion fluids is a critical factor in ensuring safe and effective administration. In the case of Ozagrel (B471) sodium, its compatibility with calcium-containing solutions has been a subject of investigation.

A study was conducted to evaluate the compatibility of both original and generic Ozagrel sodium solutions with calcium-containing transfusions by calculating the solubility product constant (Ksp) of ozagrel-calcium. jst.go.jp The Ksp values were determined to be 11.89 × 10⁻⁹ mol³/L³ at 25°C and 7.82 × 10⁻⁹ mol³/L³ at 40°C. jst.go.jp The research found that while the number of insoluble microparticles increased when the ionic product exceeded the solubility product constant, all tested this compound products remained within the acceptable limits set by the Japanese Pharmacopoeia. jst.go.jpresearchgate.net This suggests that mixing this compound with calcium-containing products is generally safe under clinical conditions. jst.go.jpresearchgate.net

The study utilized a light obscuration particle counter to detect microparticles that are not visible to the naked eye, providing a more sensitive method for assessing incompatibility. jst.go.jp It is important to note that incompatibilities are often related to changes in pH, which is a common form of physical incompatibility. jst.go.jp

The table below summarizes the key findings from the compatibility study of this compound with calcium-containing solutions.

ParameterValue
Solubility Product Constant (Ksp) of Ozagrel-Calcium at 25°C 11.89 × 10⁻⁹ mol³/L³
Solubility Product Constant (Ksp) of Ozagrel-Calcium at 40°C 7.82 × 10⁻⁹ mol³/L³
Insoluble Microparticle Count Within allowable range of Japanese Pharmacopoeia for all tested products

Stabilization Strategies for Injections

Ensuring the stability of this compound in injectable formulations is paramount for maintaining its therapeutic efficacy and safety. Various strategies are employed during the formulation development to prevent degradation and maintain product quality.

The pH of the formulation is a critical parameter that significantly influences the stability of this compound. google.com The solubility and stability of many drugs are pH-dependent. researchgate.net For this compound injections, the pH is typically regulated to be within a specific range to ensure stability. patsnap.comgoogle.com One patented formulation specifies adjusting the pH to between 7.7 and 8.7. patsnap.com Another formulation for a sodium this compound chloride injection involves regulating the pH to a range of 5.0-5.8 using hydrochloric acid or sodium hydroxide (B78521) solution. google.com The use of buffering agents like citric acid and sodium hydroxide helps maintain the desired pH throughout the shelf life of the product. google.commedtigo.com

Analysis of Related Substances and Impurities

The presence of related substances and impurities in pharmaceutical products is a critical quality attribute that must be carefully controlled. tentamus-pharma.co.uk These substances can arise from the manufacturing process or degradation of the active pharmaceutical ingredient (API). tentamus-pharma.co.uk

In the context of this compound, impurities such as N-bromosuccinimide and succinimide (B58015) can be introduced during synthesis. google.com Analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are employed for the separation, identification, and quantification of these impurities. tentamus-pharma.co.ukgoogle.com A specific HPLC method has been developed to determine the total content of bromo-succinimide and succinimide in this compound bulk drug by first converting bromo-succinimide to succinimide using hydrochloric acid. google.com Stability-indicating HPLC methods are also crucial for assessing the degradation of Ozagrel under various stress conditions, such as acidic, basic, peroxide, and thermal degradation. humanjournals.com Such studies have shown degradation of Ozagrel in the range of 5-20% under these conditions. humanjournals.com

The table below outlines common impurities found in this compound and the analytical techniques used for their detection.

Impurity/Related SubstanceAnalytical Technique
N-bromosuccinimide High-Performance Liquid Chromatography (HPLC)
Succinimide High-Performance Liquid Chromatography (HPLC)
Degradation Products Stability-Indicating High-Performance Liquid Chromatography (RP-HPLC)

This table lists potential impurities in this compound and the primary analytical method used for their analysis. google.comhumanjournals.com

Comparison of Original and Generic Products

With the availability of generic versions of this compound, it is important to compare their quality and performance against the original product. jst.go.jp Generic drugs must contain the same active ingredient in the same amount and be bioequivalent to the original product. progenerika.de However, differences in excipients and manufacturing processes are permitted. progenerika.de

Studies comparing original and generic this compound preparations have focused on aspects like compatibility with infusion fluids. jst.go.jp One such study found that while there were some differences in the number of insoluble microparticles formed when mixed with calcium chloride solution, all tested original and generic products were within the permissible range according to the Japanese Pharmacopoeia. jst.go.jpresearchgate.net It is important to note that differences in impurity profiles and pH have been observed between original and generic versions of other drugs, which can potentially affect compatibility. nih.gov A comparative evaluation of brand and generic sodium ferric gluconate injections, for instance, showed no significant differences in most physicochemical parameters, though minor differences in sedimentation coefficient were observed. mdpi.com

Oral Formulation Development

While this compound is primarily administered intravenously, there is interest in developing oral formulations to provide a more convenient administration route for long-term use. patsnap.comresearchgate.net Oral formulations, however, present challenges such as slower onset of action and potential variability in bioavailability due to factors like food intake and gastrointestinal motility. patsnap.com

Recent research has focused on the design and synthesis of novel codrugs of ozagrel to improve its oral bioavailability and therapeutic efficacy. researchgate.netfrontiersin.orgnih.gov One study involved synthesizing codrugs of ozagrel with paeonol (B1678282), which showed promising antiplatelet aggregation activities and the potential for development as an oral formulation. researchgate.netfrontiersin.orgnih.gov These developments highlight the ongoing efforts to expand the therapeutic applications and improve the patient convenience of ozagrel-based therapies. researchgate.netfrontiersin.orgnih.gov

Novel Research Avenues and Future Directions for Ozagrel Sodium

Development of Novel Prodrugs and Conjugates

The development of prodrugs and conjugates represents a key strategy to enhance the therapeutic efficacy and overcome the limitations of existing drugs. jddtonline.info In the context of ozagrel (B471), this approach aims to improve its physicochemical properties, bioavailability, and target-specific delivery.

Ozagrel-Paeonol Codrugs and Conjugates

A significant area of research involves the creation of codrugs or conjugates by combining ozagrel with paeonol (B1678282), a bioactive compound extracted from the traditional Chinese medicine Cortex Moutan. nih.govnih.gov Paeonol itself possesses anti-inflammatory, antioxidant, and antiplatelet aggregation properties. nih.govresearchgate.net The rationale behind this combination is to leverage the synergistic pharmacological effects of both molecules. doi.org

Researchers have successfully synthesized and characterized novel ozagrel-paeonol codrugs and conjugates. nih.govnih.gov For instance, a paeonol-ozagrel conjugate (POC) was synthesized as a mutual prodrug to create a new therapeutic agent for ischemic stroke. nih.govfrontiersin.org Another study focused on a series of novel codrugs, from which compound PNC3 was identified as having the most potent antiplatelet aggregation activity. nih.gov

Improved Bioavailability and Neuroprotective Effects

A primary goal of creating ozagrel-paeonol codrugs is to enhance bioavailability and neuroprotective effects. researchgate.netnih.gov Studies have shown that these novel compounds exhibit promising pharmacological activities.

The POC conjugate, for example, demonstrated a significant therapeutic effect in a middle cerebral artery occlusion (MCAO) rat model. Its neuroprotective effects were attributed to an increased number of surviving neurons, a reduction in oxidative stress markers, and decreased levels of inflammatory cytokines and the vasoconstrictor TXA2 in the brain. frontiersin.org Similarly, the codrug PNC3 was found to have good bioavailability and exerted protective effects against oxygen-glucose deprivation injury in PC12 cells, a cell line often used in neurological disease research. researchgate.netnih.govresearchgate.net Molecular docking analyses further suggest that these compounds bind effectively to key target proteins involved in platelet aggregation, such as P2Y12 and TXA2. nih.govresearchgate.net

Research Findings on Ozagrel-Paeonol Conjugates
CompoundKey FindingsModel SystemReference
Paeonol-Ozagrel Conjugate (POC)Demonstrated significant curative effect on ischemic stroke; reduced infarct volume, oxidative stress, and inflammation.Middle Cerebral Artery Occlusion (MCAO) rat model frontiersin.orgnih.gov
PNC3 (Ozagrel-Paeonol Codrug)Exhibited the best antiplatelet aggregation activity among a series of synthesized codrugs; showed good bioavailability and neuroprotective effects.PC12 cells (oxygen-glucose deprivation injury model) nih.govresearchgate.netnih.gov

Analog Development (e.g., Pyragrel)

The development of analogs offers another promising route to improve upon the therapeutic profile of ozagrel. Pyragrel, a novel thromboxane (B8750289) synthetase inhibitor, was developed as an analog of ozagrel. nih.gov It was synthesized by combining two other small molecule compounds with known antithrombotic properties: ligustrazine and ferulic acid. nih.gov

Preclinical studies indicate that pyragrel exerts significant antiplatelet aggregation and antithrombotic effects by inhibiting TXA2. nih.gov Importantly, long-term toxicity studies in beagle dogs suggested that pyragrel has a superior safety profile compared to ozagrel, with a much higher maximum safe dose. nih.gov Furthermore, while the prolongation of coagulation time was similar between pyragrel and ozagrel in mice, the bleeding time was 35% lower in mice treated with pyragrel. nih.gov A Phase I clinical trial in healthy volunteers found pyragrel to be well-tolerated, with linear pharmacokinetics and no significant accumulation after multiple doses. nih.gov

Comparison of Ozagrel and its Analog Pyragrel
FeatureOzagrelPyragrelReference
MechanismThromboxane A2 synthase inhibitorThromboxane A2 synthase inhibitor frontiersin.orgnih.gov
OriginSynthetic compoundSynthesized from ligustrazine and ferulic acid nih.govwikipedia.org
Safety ProfileIncidence of severe bleeding up to 5%.Higher maximum safe dose in long-term toxicity studies (beagle dogs); 35% lower bleeding time (mice). nih.gov
Clinical DevelopmentApproved for clinical use.Phase I clinical trial completed; showed good safety and tolerability. nih.govpatsnap.com

Exploration of Additional Therapeutic Targets and Mechanisms

Beyond its established indications, research is uncovering additional therapeutic targets and mechanisms for ozagrel, suggesting its potential in a wider range of diseases. Studies indicate that ozagrel may play a role in mitigating vascular dementia, lung injury, and atherosclerosis through various mechanisms. jst.go.jpnih.govsci-hub.se

In a rat model of vascular dementia, ozagrel was shown to ameliorate endothelial dysfunction, memory deficits, and neuroinflammation. sci-hub.se This suggests that TXA2 could be a critical therapeutic target for treating vascular dementia. sci-hub.se Another study found that in guinea pigs with oleic acid-induced lung injury, ozagrel attenuated the injury by decreasing the expression of monocyte chemoattractant protein-1 and interleukin-8 mRNA. jst.go.jp Furthermore, when used in combination with atorvastatin (B1662188) for patients with type 2 diabetes and lacunar cerebral infarction, ozagrel helped regulate blood glucose and lipids, reduce nerve injury, and decrease inflammation, partly by modulating the expression of HMGB1, PON-1, and MIF. nih.gov

Long-term Outcome Studies and Post-marketing Surveillance

Post-marketing surveillance is crucial for monitoring the long-term safety and effectiveness of a drug in a general patient population, which can differ from the controlled conditions of initial clinical trials. lindushealth.com For ozagrel, post-marketing studies have often focused on its use in combination with other drugs, such as fasudil (B1672074) hydrochloride, for treating cerebral vasospasm after subarachnoid hemorrhage (SAH). nih.govresearchgate.net

A sub-analysis of a large post-marketing surveillance study of fasudil compared the safety and efficacy of fasudil monotherapy to a combination of fasudil plus ozagrel. researchgate.netjst.go.jp The results showed that the combination was well-tolerated, but it did not demonstrate better efficacy than fasudil alone. In fact, the occurrences of symptomatic vasospasm were lower in the group receiving only fasudil. researchgate.netjst.go.jp Conversely, a separate study using a nationwide inpatient database in Japan suggested that the combined use of fasudil and ozagrel tended to result in a better prognosis compared to ozagrel monotherapy. researchgate.net These conflicting findings highlight the need for more definitive, large-scale, long-term outcome studies to clarify the optimal therapeutic strategies involving ozagrel.

Research into Mechanisms of Toxicity and Unexplained Adverse Events (e.g., Renal Insufficiency)

While generally considered safe, ozagrel is associated with certain adverse reactions, with bleeding being a notable risk. nih.gov Additionally, renal dysfunction is listed as a potential adverse event, and caution is advised when administering the drug to patients with renal impairment. patsnap.comrad-ar.or.jp Drug-induced kidney injury is a significant clinical issue, accounting for a substantial percentage of all-cause incidents of renal injury. nih.gov The mechanisms can involve direct toxicity to kidney structures or alterations in renal function. nih.govbinasss.sa.cr

Investigation of Novel Drug Delivery Systems

To enhance the therapeutic efficacy, improve bioavailability, and provide controlled-release mechanisms for Ozagrel sodium, researchers have been exploring various novel drug delivery systems. These advanced formulations aim to overcome the limitations of conventional administration, offering targeted delivery and prolonged drug action. Investigations have focused on carrier-based systems like liposomes, nanoparticles, and microspheres, as well as chemical modification strategies such as the development of codrugs.

Liposomal Formulations

Liposomes, as vesicular structures composed of lipid bilayers, are promising carriers for both hydrophilic and lipophilic drugs. Their ability to encapsulate active agents can improve drug stability and modify pharmacokinetic profiles.

Research Findings:

A liposome (B1194612) solid preparation for ozagrel has been developed, which is formulated using ozagrel, phospholipids (B1166683), and other pharmaceutical adjuvants. This formulation is designed to enhance the stability of the active ingredient, prolong its shelf life, and improve bioavailability. The synergistic effect of phospholipids is also suggested to contribute to the therapeutic activity nih.gov.

The potential for liposomal formulations to achieve targeted and sustained release of ozagrel has also been highlighted in studies exploring future research directions for the compound nih.gov.

Below is a table summarizing the composition of a patented liposomal solid preparation.

Table 1: Composition of Ozagrel Liposome Solid Preparation

Component Role Weight Ratio (relative to Ozagrel)
This compound Active Pharmaceutical Ingredient 1 part
Phospholipid Main Carrier/Vesicle-forming agent 2-12 parts
Additive Stabilizer/Excipient 0.5-8 parts

Data sourced from patent information, designed to improve stability and bioavailability nih.gov.

Nanoparticle-Based Systems

Nanoparticles offer a versatile platform for drug delivery, capable of improving the solubility of poorly soluble drugs and enabling targeted delivery to specific tissues. Their small size allows for enhanced permeation and retention effects.

Research Findings:

The development of ferroso-ferric oxide-soybean polyoses-sodium ozagrel composite nanomaterials has been patented. These materials are prepared using a high-pressure homogenization method, indicating an advanced formulation strategy to create a multi-component nanoparticle system.

While not a delivery system for the final drug, nanoparticle synthesis routes have been explored for ozagrel precursors. For instance, aldehyde-decorated ultrafine single-chain nanoparticles have been synthesized using microwave-assisted methods, starting from p-tolualdehyde, a precursor in one synthetic route for ozagrel.

General principles of nanoparticle drug delivery, such as manipulating size and surface characteristics for site-specific targeting, are considered applicable for improving ozagrel's therapeutic profile wyatt.comijprajournal.com.

Table 2: Characterization Parameters for Nanoparticle Drug Delivery Systems

Parameter Importance Typical Measurement Technique(s)
Particle Size & Distribution Affects stability, in vivo distribution, and cellular uptake ijprajournal.comijrrjournal.com. Dynamic Light Scattering (DLS), Electron Microscopy (EM) nih.govwyatt.com.
Surface Charge (Zeta Potential) Influences physical stability, redispersibility, and interaction with biological membranes ijprajournal.com. Dynamic Light Scattering (DLS)
Encapsulation Efficiency Determines the payload of the drug within the nanoparticles. Spectrophotometry, High-Performance Liquid Chromatography (HPLC)
Morphology Provides information on the shape and surface texture of the nanoparticles ijprajournal.com. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)

This table outlines key characterization parameters relevant to the development of nanoparticle-based drug delivery systems.

Microsphere Formulations for Controlled Release

Microspheres are small, spherical particles that can be formulated from various polymers to encapsulate drugs, providing a controlled and sustained release over an extended period. This approach can reduce dosing frequency and maintain therapeutic drug levels.

Research Findings:

Ozagrel has been identified as a candidate for encapsulation into microspheres for controlled-release applications niph.go.jp. Polymeric microspheres are recognized as ideal vehicles for controlled delivery due to their biocompatibility and ability to provide sustained drug release nih.gov.

While specific studies detailing the formulation and release kinetics of ozagrel-loaded microspheres are limited in the reviewed literature, research on other non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium provides a relevant framework. For instance, studies have shown that ethylcellulose microspheres can be prepared by a solvent evaporation process, and the drug release can be sustained over time scielo.br.

Techniques like ionic-gelation using polymers such as sodium alginate and chitosan (B1678972) have been successfully used to create microspheres that control the release of drugs over 12 hours, a principle that could be applied to ozagrel scielo.br.

Codrug and Prodrug Strategies

A codrug is a molecule that links two or more different drugs together, which are then cleaved in the body to release the individual active agents. This strategy can be used to improve pharmacokinetic properties or to achieve synergistic therapeutic effects.

Research Findings:

Significant research has been conducted on synthesizing novel codrugs of ozagrel and paeonol, a bioactive compound with anti-inflammatory and antiplatelet properties nih.govfrontiersin.org. An unstable earlier prodrug, POC, led to the development of a more stable series of codrugs nih.govfrontiersin.org.

One of the most effective synthesized codrugs, identified as PNC3, demonstrated good bioavailability and protective effects against oxygen-glucose deprivation in cell models nih.govfrontiersin.org.

Pharmacokinetic studies of PNC3 indicated its potential for development as an oral formulation. Molecular docking analysis suggested that PNC3 interacts effectively with key platelet aggregation targets like P2Y12 and TXA2 frontiersin.org. These findings suggest that the codrug approach is a promising avenue for enhancing the therapeutic potential of ozagrel nih.govfrontiersin.orgresearchgate.net.

Table 3: Pharmacokinetic and In-Silico Binding Data for Ozagrel-Paeonol Codrug (PNC3)

Parameter Finding Significance
Pharmacokinetics
Bioavailability PNC3 is absorbable into the blood through the intestine, with an oral bioavailability of 33.1% compared to intravenous administration nih.gov. Shows potential for a viable oral formulation.
Mean Residence Time (MRT) The MRT after intragastric administration was 2.11 times longer than that of intravenous administration nih.gov. Suggests a sustained-release profile in the body.
Molecular Docking
CDOCKER_ENERGY (P2Y12) 23.5716 kcal/mol Superior binding affinity to a key platelet aggregation receptor compared to ozagrel or paeonol alone frontiersin.org.
CDOCKER_ENERGY (TXA2) 17.2549 kcal/mol Superior binding affinity to the thromboxane A2 receptor compared to ozagrel or paeonol alone frontiersin.org.

Data from studies on the novel ozagrel-paeonol codrug PNC3 nih.govfrontiersin.org.

Hydrogel-Based Delivery Systems

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids. Their porous structure and biocompatibility make them suitable for entrapping and delivering drugs in a controlled manner.

Research Findings:

The use of hydrogels as drug delivery carriers for controlled release has been explored for various compounds, and ozagrel has been mentioned in the context of multi-layered injectable self-assembling hydrogels google.commdpi.com.

Thermosensitive injectable hydrogels, which transition from a liquid to a gel at body temperature, offer a method for creating an in-situ drug depot for sustained release mdpi.com.

Nanocomposite hydrogels, which combine nanoparticles with a hydrogel matrix, represent an advanced system that can enhance bioavailability and provide finely tuned drug release profiles nih.govmdpi.com. Although specific research on ozagrel-loaded hydrogels is not extensively detailed, the principles of these systems are applicable for developing future ozagrel formulations mdpi.commdpi.com.

Q & A

Q. What is the mechanism of action of Ozagrel sodium as a thromboxane A2 synthase inhibitor?

this compound selectively inhibits thromboxane A2 synthase (CYP5), reducing thromboxane A2 (TXA2) production, a key mediator of platelet aggregation and vasoconstriction. This inhibition shifts the prostaglandin pathway toward prostacyclin (PGI2) synthesis, promoting vasodilation and antiplatelet effects. Methodological confirmation involves measuring TXB2 (a stable TXA2 metabolite) and 6-keto-PGF1α (a PGI2 metabolite) in plasma using ELISA or LC-MS .

Q. What analytical methods are used to assess this compound purity and stability?

Standard protocols include:

  • HPLC : Quantify Ozagrel content using a C18 column, mobile phase (e.g., methanol-phosphate buffer), and UV detection at 270 nm. Internal standards (e.g., benzoic acid) ensure precision .
  • Loss on drying : ≤0.5% after 4 hours at 105°C .
  • Heavy metals : ≤10 ppm via colorimetric assays .
  • Related substances : ≤0.5% total impurities using area normalization in HPLC .

Q. Which preclinical models are used to evaluate Ozagrel’s cardioprotective effects?

Rat models of vasopressin-induced myocardial ischemia assess ECG changes (e.g., T-wave inversion), oxidative stress markers (MDA reduction, SOD elevation), and platelet factor 4 (PF4) levels. These endpoints validate antioxidant and antiplatelet mechanisms .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis for higher yields?

A four-step improved synthesis from p-methylbenzaldehyde includes:

  • Knoevenagel condensation to form α,β-unsaturated esters.
  • NBS bromination for side-chain modification.
  • Imidazole substitution to introduce the heterocyclic moiety.
  • Hydrolysis to yield the sodium salt. This method achieves 64.1% overall yield with milder conditions and scalable processes .

Q. What experimental designs address contradictions in Ozagrel’s efficacy across platelet studies?

In essential thrombocythemia (ET), Ozagrel reduces plasma CD62P, PAC-1, and TXB2, but post-treatment levels may remain higher than baseline. Resolve discrepancies by:

  • Stratifying patients by baseline TXA2/PGI2 ratios.
  • Using longitudinal designs with repeated measures ANOVA to track dynamic changes .
  • Comparing outcomes against conventional therapies (e.g., aspirin) in randomized trials .

Q. How should clinical trials for cerebral infarction incorporate this compound?

  • Endpoint selection : NIH Stroke Scale (NIHSS) for neurological deficits, Barthel Index for functional recovery, and MoCA for cognitive assessment .
  • Combination therapies : Evaluate synergies with urokinase (e.g., 94% efficacy in progressive cerebral infarction) or hyperbaric oxygen, using factorial designs to isolate Ozagrel’s contribution .

Q. What statistical methods are critical for analyzing Ozagrel’s thrombus reduction in ET?

  • Logistic regression : Adjust for covariates like baseline NIHSS scores in comparative studies (e.g., Ozagrel vs. NBP) .
  • Kaplan-Meier analysis : Compare thrombosis-free survival between Ozagrel-treated and control cohorts .

Q. How do researchers validate Ozagrel’s stability under clinical storage conditions?

  • Forced degradation studies : Expose Ozagrel injections to heat (40°C), light (UV), and pH extremes, then monitor impurities via HPLC .
  • Freeze-thaw cycles : Assess stability after 3 cycles (-20°C to 25°C), ensuring ≤0.2% deviation in potency .

Methodological Challenges and Solutions

Q. How to resolve discrepancies between in vitro and in vivo pharmacokinetic data?

  • Microsomal assays : Compare Ozagrel’s CYP450 metabolism (e.g., CYP1A2 inhibition) with plasma clearance rates in rodents.
  • Compartmental modeling : Use NONMEM to reconcile half-life differences .

Q. What protocols ensure reproducibility in Ozagrel’s antiplatelet assays?

  • Standardized platelet-rich plasma (PRP) : Prepare PRP from citrate-treated blood, adjusted to 200,000 platelets/µL.
  • Agonist specificity : Use arachidonic acid (1 mM) to trigger TXA2-dependent aggregation, measured via turbidimetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.